4-(Dimethylamino)butanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHHVXWOZHPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)butanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Dimethylamino)butanoyl chloride and its more stable hydrochloride salt. Due to the reactive nature of acyl chlorides, detailed experimental data for the free base form of this compound is limited. It is often synthesized and used in situ or handled as its more stable hydrochloride salt. This document distinguishes between the two forms and provides available data for both, along with relevant experimental protocols.
Physical and Chemical Properties
The quantitative data for this compound and its hydrochloride salt are summarized in the table below. It is important to note the distinction between the free base and its hydrochloride salt, as their physical properties differ significantly.
| Property | This compound | This compound hydrochloride |
| CAS Number | 127527-22-4[1][2] | 98827-32-8[3][4] |
| Molecular Formula | C₆H₁₂ClNO[1][3] | C₆H₁₃Cl₂NO[4] |
| Molecular Weight | 149.62 g/mol [1][3] | 186.08 g/mol [4] |
| Appearance | Data not available (likely a liquid) | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Reacts with water[5][6][7]; soluble in organic solvents.[6][7] | Data not available |
| Stability | Reactive, moisture-sensitive.[5][8] | More stable than the free base.[3] |
Experimental Protocols
Synthesis of this compound hydrochloride
The synthesis of this compound hydrochloride is typically achieved through the chlorination of 4-(Dimethylamino)butanoic acid.[3] A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).
Materials:
-
4-(Dimethylamino)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of 4-(Dimethylamino)butanoic acid in anhydrous dichloromethane under an inert atmosphere, slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) at a controlled temperature, often at 0 °C to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound hydrochloride.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.
Caption: Synthetic workflow for this compound hydrochloride.
Reactivity and Stability
This compound is an acyl chloride. The presence of the highly electrophilic carbonyl carbon attached to a good leaving group (chloride) makes it susceptible to nucleophilic attack.
-
Hydrolysis: It will react readily, and often violently, with water and other protic solvents to form 4-(dimethylamino)butanoic acid and hydrochloric acid.[5][6] This high reactivity is a primary reason for the limited availability of its physical property data and why it is often prepared and used immediately or stored as the more stable hydrochloride salt.
-
Reaction with Nucleophiles: It is a versatile reagent in organic synthesis, reacting with a wide range of nucleophiles such as alcohols to form esters, amines to form amides, and carbanions.[3]
The hydrochloride salt form provides greater stability by protonating the dimethylamino group, which reduces its nucleophilicity and potential for side reactions.
General Safety and Handling Precautions
Given the reactive nature of acyl chlorides, stringent safety measures are necessary when handling this compound.
-
Moisture Sensitivity: All operations should be conducted under anhydrous conditions using dry glassware and solvents, and preferably under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Inhalation of its vapors can lead to respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Quenching: Care must be taken when quenching reactions containing acyl chlorides. Slow addition to a stirred, cooled quenching solution (e.g., a basic solution like sodium bicarbonate) is recommended to manage the exothermic reaction.
Conclusion
This compound is a reactive chemical intermediate with limited available data on its specific physical properties, primarily due to its instability in the presence of moisture. For practical applications in research and development, it is commonly handled as its more stable hydrochloride salt. A thorough understanding of its reactivity and the necessary safety precautions is paramount for its successful use in synthesis.
References
- 1. 127527-22-4|this compound|BLD Pharm [bldpharm.com]
- 2. 127527-22-4|this compound| Ambeed [ambeed.com]
- 3. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 4. 98827-32-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
4-(Dimethylamino)butanoyl chloride molecular weight and structure
An In-depth Technical Guide to 4-(Dimethylamino)butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, a versatile reagent in organic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule containing a reactive acyl chloride and a tertiary amine. It is most commonly handled as its hydrochloride salt to improve stability and ease of handling, as the free base is susceptible to polymerization and other side reactions. The hydrochloride salt is a more stable, crystalline solid.
Chemical Structure:
Below is a simplified representation of the chemical structure of this compound hydrochloride.
Caption: Chemical structure of this compound hydrochloride.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 127527-22-4[1][2] | 98827-32-8[3][4] |
| Molecular Formula | C₆H₁₂ClNO[1][3] | C₆H₁₃Cl₂NO[4] |
| Molecular Weight | 149.62 g/mol [1][3] | 186.08 g/mol [3][4] |
| Appearance | Unstable liquid/solid | Crystalline solid |
| Solubility | Soluble in organic solvents, reacts with water | Soluble in polar organic solvents |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved from its corresponding carboxylic acid, 4-(dimethylamino)butanoic acid hydrochloride. The latter can be synthesized from commercially available precursors.
Experimental Protocol: Synthesis of 4-(Dimethylamino)butanoic Acid Hydrochloride
A common starting material for the synthesis is N-methyl-2-pyrrolidone, which is hydrolyzed under acidic conditions.
-
To a round-bottom flask equipped with a reflux condenser, add N-methyl-2-pyrrolidone and concentrated hydrochloric acid.
-
Heat the mixture to reflux at approximately 165°C for 9 hours. Additional concentrated hydrochloric acid may be required during the reaction to ensure completion.
-
After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure.
-
Dissolve the resulting solid residue in cold acetone and stir until crystallization is complete.
-
Collect the white solid product by filtration, wash with cold acetone, and dry under vacuum. The reported melting point of the product is 124-126°C.
Experimental Protocol: Synthesis of this compound Hydrochloride
The conversion of the carboxylic acid to the acyl chloride is typically performed using thionyl chloride (SOCl₂).
-
Suspend 4-(dimethylamino)butanoic acid hydrochloride in an anhydrous solvent such as dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ produced during the reaction.
-
Slowly add an excess of thionyl chloride (approximately 2 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (around 60°C for DCM) until the evolution of gas ceases and the reaction is complete (typically 2-4 hours).
-
Remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure to yield the crude this compound hydrochloride.
-
The product can be used directly for many applications or recrystallized from an appropriate solvent system if higher purity is required.
The following diagram illustrates the workflow for the synthesis of this compound hydrochloride.
Caption: Synthesis workflow for this compound hydrochloride.
Applications in Peptide Synthesis
This compound hydrochloride is a valuable reagent in peptide synthesis, where it can be used as a coupling agent to form amide bonds. The acyl chloride is highly reactive towards the N-terminal amine of an amino acid or peptide.
Experimental Protocol: Peptide Coupling
The following is a representative protocol for the use of this compound hydrochloride in a solution-phase peptide coupling reaction.
-
Dissolve the N-terminally deprotected amino acid or peptide in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt of the amine and the HCl that will be generated during the reaction.
-
In a separate flask, dissolve this compound hydrochloride in anhydrous DCM.
-
Slowly add the solution of the acyl chloride to the amino acid solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatography procedures.
The diagram below illustrates the role of this compound in peptide bond formation.
References
- 1. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]
- 2. (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | C6H11Cl2NO | CID 21917321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 4. (2E)-4-(Dimethylamino)-2-butenoyl chloride | C6H10ClNO | CID 10012053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility and reactivity of key reagents is paramount for successful synthesis and process development. This in-depth guide provides a technical overview of the solubility characteristics of 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt in common organic solvents, offering insights into its handling and application.
This compound is a reactive acyl chloride derivative valuable in organic synthesis, particularly for introducing the 4-(dimethylamino)butanoyl moiety into molecules. Its utility is often dictated by its solubility and stability in various reaction media. Frequently, it is used in its hydrochloride salt form to enhance stability.[1] The choice of solvent is therefore a critical parameter that influences reaction outcomes, yields, and purity.
Quantitative Solubility Data
The following table summarizes the qualitative solubility and known reactivity of this compound and its hydrochloride salt in several common organic solvents, based on information from synthetic protocols and patents.
| Solvent | Chemical Formula | This compound (Free Base) | This compound Hydrochloride | Reactivity Notes |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble (Anhydrous THF is a common reaction solvent)[2] | Likely soluble, but may depend on specific conditions. | Reacts with water; anhydrous conditions are crucial.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (Used as a reaction solvent)[2] | Likely soluble. | Inert under anhydrous conditions. A common choice for reactions with nucleophiles.[2] |
| Acetonitrile | CH₃CN | Soluble (Used as a reaction solvent)[2][3] | Soluble (Used as a reaction solvent)[3] | A polar aprotic solvent suitable for a range of reactions.[2] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Likely soluble. | Insoluble (Precipitates out of solution, which can be used for isolation)[4] | Can be used for recrystallization of the corresponding carboxylic acid salt.[2] |
| Isopropyl Acetate (iPAc) | C₅H₁₀O₂ | Likely soluble. | Insoluble (Used to precipitate the hydrochloride salt for stabilization and isolation)[4] | Similar to ethyl acetate, used for precipitation.[4] |
| Water | H₂O | Reacts violently (Hydrolyzes to form 4-(dimethylamino)butanoic acid)[2][5] | Reacts (Hydrolyzes)[2] | Not a suitable solvent for the acyl chloride form.[5] |
Experimental Protocol for Solubility Determination
Given the reactive nature of acyl chlorides, determining their solubility requires careful experimental design to prevent hydrolysis or reaction with the solvent. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing the solubility of this compound in an organic solvent.
Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (or its hydrochloride salt)
-
Anhydrous organic solvent of interest (e.g., THF, DCM)
-
Dry glassware (vials, graduated cylinders, pipettes)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvents must be anhydrous.
-
Initial Qualitative Assessment:
-
In a dry vial under an inert atmosphere, add a small, known amount of the solvent (e.g., 1 mL).
-
To this, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Stir the mixture at a constant temperature (e.g., room temperature).
-
Observe if the solid dissolves completely. If it does, the compound is soluble at that concentration.
-
-
Semi-Quantitative Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the anhydrous solvent in a sealed flask under an inert atmosphere.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred. This can be done using a syringe with a filter.
-
The concentration of the dissolved compound in the supernatant can then be determined. Due to the reactive nature of the acyl chloride, direct analysis is challenging. An indirect method is often preferred:
-
Quench the supernatant in a known excess of a nucleophile (e.g., a primary amine or an alcohol).
-
Analyze the resulting amide or ester product using a suitable analytical technique like HPLC or GC against a calibration curve to determine its concentration.
-
From the concentration of the product, the initial concentration of the dissolved acyl chloride can be calculated.
-
-
-
Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature. Note any observations of reactivity or degradation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the suitability of a solvent for a reaction involving this compound.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent.
References
- 1. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]
- 2. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 3. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 4. WO2010048477A2 - Improved process for preparation of coupled products from 4-amino-3-cyanoquinolines using stabilized intermediates - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. who.int [who.int]
Safety and Handling of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt. The following sections detail the hazardous properties, personal protective equipment, handling and storage procedures, spill management, and chemical incompatibilities associated with this compound.
Hazard Identification and Classification
This compound is a corrosive and moisture-sensitive compound. The primary hazards are associated with its reactivity, particularly with water and nucleophiles, which can lead to the release of corrosive hydrogen chloride gas. It can cause severe skin burns and eye damage.
GHS Classification
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound hydrochloride.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Hazard Pictograms
| Pictogram | Description |
|
| Corrosion |
Signal Word
Danger
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| CAS Number | 127527-22-4 (free base), 98827-32-8 (hydrochloride) |
| Appearance | Not explicitly stated in search results, but likely a liquid or low-melting solid. |
| Reactivity | Reacts with water, alcohols, and amines.[1] Moisture sensitive. |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is required:
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).[3]
-
Lab Coat: A flame-retardant lab coat is essential.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: Work in a well-ventilated fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Handling Procedures
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or dust.
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Ground all containers and transfer equipment to prevent static discharge.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Storage Procedures
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as water, strong bases, alcohols, and amines.[1]
-
The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Keep away from heat, sparks, and open flames.[1]
Emergency Procedures
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards other personnel.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Neutralize (for acid chloride spills): Cautiously and slowly add a neutralizing agent like sodium bicarbonate or soda ash to the spill.
-
Collect: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Below is a workflow for handling a chemical spill of this compound.
Chemical Incompatibility
This compound is incompatible with a variety of substances. Contact with these materials can lead to vigorous or violent reactions.
Disposal Considerations
All waste materials containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
An In-depth Technical Guide to 4-(Dimethylamino)butanoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(Dimethylamino)butanoyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its significant role in the development of targeted therapeutics.
Introduction and Historical Context
While the precise initial discovery of this compound is not prominently documented in seminal publications, its emergence as a critical reagent is intrinsically linked to the advancements in peptide synthesis and the development of targeted cancer therapies. Often utilized in its more stable hydrochloride salt form, this compound has become an invaluable tool for introducing a dimethylaminobutanoyl moiety into complex molecules. Its utility is highlighted in numerous patents for pharmaceutical intermediates, underscoring its importance in industrial-scale synthesis of active pharmaceutical ingredients (APIs). The history of this compound is therefore best understood through the lens of its applications, particularly in the synthesis of kinase inhibitors and other targeted agents where the dimethylamino group plays a crucial role in modulating solubility, basicity, and target engagement.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound and its hydrochloride salt is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value (this compound) | Value (this compound hydrochloride) | Source |
| Molecular Formula | C6H12ClNO | C6H13Cl2NO | |
| Molecular Weight | 149.62 g/mol | 186.08 g/mol | |
| CAS Number | 127527-22-4 | 98827-32-8 | |
| Appearance | Not specified (likely a liquid) | Solid | General Knowledge |
| ¹H NMR (ppm) | ~2.2 (s, 6H, -N(CH₃)₂) | ~2.2 (s, 6H, -N(CH₃)₂) | |
| ¹³C NMR (ppm) | ~40-45 (-N(CH₃)₂), ~170-175 (C=O) | ~40-45 (-N(CH₃)₂), ~170-175 (C=O) | |
| IR (cm⁻¹) | ~1800 (C=O stretch) | ~1800 (C=O stretch) |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the chlorination of 4-(Dimethylamino)butanoic acid. The acid precursor can be synthesized via multiple routes, with one common method involving the nucleophilic substitution of a halo-butanoyl derivative with dimethylamine.
Synthesis of 4-(Dimethylamino)butanoic Acid Hydrochloride
A foundational method for preparing the precursor acid involves the reaction of a 4-halobutanoyl chloride with dimethylamine, followed by hydrolysis and salt formation.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a solution of dimethylamine in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The solution is cooled to a low temperature, typically between -20°C and 0°C, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of 4-Bromobutanoyl Chloride: 4-Bromobutanoyl chloride is added dropwise to the cooled dimethylamine solution while maintaining the low temperature to control the exothermic reaction. The molar ratio of dimethylamine to 4-bromobutanoyl chloride is typically in slight excess for the amine (e.g., 1.2:1).
-
Reaction and Quenching: The reaction mixture is stirred for a specified period at low temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with water or an aqueous solution.
-
Hydrolysis and Salt Formation: The intermediate amide is hydrolyzed to the corresponding carboxylic acid. The pH of the solution is then adjusted to be acidic (pH < 2) using hydrochloric acid to protonate the dimethylamino group and facilitate the formation of the hydrochloride salt.
-
Isolation and Purification: The aqueous solution is typically washed with an organic solvent to remove non-polar impurities. The water is then removed under reduced pressure to yield the crude 4-(Dimethylamino)butanoic acid hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.
Synthesis of this compound Hydrochloride
The final step involves the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol:
-
Reaction Setup: 4-(Dimethylamino)butanoic acid hydrochloride is suspended in an anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubbing system.
-
Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added to the suspension. The reaction is often performed at room temperature or with gentle heating.
-
Reaction: The mixture is stirred, and the progress of the reaction is monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).
-
Isolation of Product: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound hydrochloride. Due to its moisture sensitivity, the product is typically used immediately in the next synthetic step or stored under strictly anhydrous conditions.
Below is a DOT script for the general synthesis workflow.
Caption: General workflow for the synthesis of this compound hydrochloride.
Applications in Drug Development
This compound is a versatile reagent in the synthesis of pharmaceuticals, primarily due to its ability to introduce a key pharmacophoric element. The dimethylamino group can serve as a basic handle to improve aqueous solubility and can participate in crucial hydrogen bonding or ionic interactions with biological targets.
Peptide Synthesis
This compound can be used as a coupling agent or as a building block in peptide synthesis. The acyl chloride is highly reactive towards the N-terminus of amino acids or peptides, forming a stable amide bond.
Pharmaceutical Intermediates
The most significant application of this compound is in the synthesis of small molecule inhibitors, particularly for protein kinases. Many kinase inhibitors feature a dimethylamino group to enhance their pharmacokinetic properties and target binding affinity.
Role in Targeting Signaling Pathways
Derivatives of this compound have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival. The dimethylaminobutanoyl moiety is often part of a larger molecule designed to interact with specific enzymes in these pathways.
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Some EGFR inhibitors incorporate the dimethylaminobutanoyl group to enhance their binding to the ATP-binding pocket of the kinase domain.
Caption: Inhibition of the EGFR signaling pathway by a derivative of this compound.
Inhibition of PARP-1 and Induction of Apoptosis
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 in cancer cells with existing DNA damage (e.g., in combination with chemotherapy or in BRCA-mutated cancers) can lead to cell death. Some PARP inhibitors utilize the structural features provided by the dimethylaminobutanoyl moiety. Inhibition of PARP-1 can lead to an accumulation of DNA damage, which in turn can trigger apoptosis (programmed cell death).
Caption: Role of a this compound derivative in PARP-1 inhibition and apoptosis induction.
Safety and Handling
This compound and its hydrochloride salt are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Storage should be in a tightly sealed container under an inert atmosphere and in a cool, dry place.
Conclusion
This compound has established itself as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its ability to introduce a dimethylamino group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, has made it a go-to reagent for medicinal chemists. The synthesis of this compound, while requiring careful control of reaction conditions, is well-established. As the quest for more targeted and effective therapeutics continues, the demand for and applications of this compound are likely to expand, solidifying its place in the synthetic chemist's toolbox.
The Synthetic Versatility of 4-(Dimethylamino)butanoyl Chloride: A Technical Guide for Drug Development Professionals
An In-depth Review of the Literature for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)butanoyl chloride, predominantly available and utilized as its hydrochloride salt, is a versatile bifunctional molecule of significant interest in the pharmaceutical and chemical research sectors. Its unique structure, incorporating both a reactive acyl chloride and a tertiary amino group, renders it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Spectral Data
This compound hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO.[1][2] It is recognized for its utility in various chemical reactions due to its distinct properties.[3] The presence of both a dimethylamino group and an acyl chloride group provides a balance of reactivity and stability, making it particularly useful as a pharmaceutical intermediate and in peptide synthesis.[3]
A summary of its key physicochemical and spectral data is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C6H12ClNO·HCl | [3] |
| Molecular Weight | 186.08 g/mol | [1][2] |
| CAS Number | 98827-32-8 | [1][4] |
| ¹H NMR (ppm) | ~2.2 (s, -N(CH₃)₂) | [3] |
| ¹³C NMR (ppm) | ~40-45 (-N(CH₃)₂), ~170-175 (C=O) | [3] |
| IR (cm⁻¹) | ~1800 (C=O stretch), ~1250 (C-Cl) | [3] |
| Mass Spectrometry | m/z 149.62 (M⁺ for free base) | [3] |
Synthesis of this compound Hydrochloride
The primary synthetic route to this compound hydrochloride involves a multi-step process commencing from a suitable butanoyl precursor. The most commonly cited method is the amination of 4-bromobutanoyl chloride followed by conversion to the hydrochloride salt and subsequent chlorination.
Synthesis Workflow
The overall synthetic pathway can be visualized as a three-step process: amination, hydrochloride formation, and chlorination.
Caption: Synthetic pathway for this compound hydrochloride.
Experimental Protocols
Step 1: Amination of 4-Bromobutanoyl Chloride
This step involves the nucleophilic substitution of the bromide with dimethylamine.
-
Reagents: 4-bromobutanoyl chloride, Dimethylamine, Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobutanoyl chloride in anhydrous THF.
-
Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add a solution of dimethylamine (1.2 molar equivalents) in THF via the dropping funnel, maintaining the temperature at -20°C to 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water. The product, 4-(dimethylamino)butanoic acid, is then extracted with a suitable organic solvent.
-
Step 2: Formation of 4-(Dimethylamino)butanoic Acid Hydrochloride
The intermediate amino acid is converted to its hydrochloride salt to facilitate purification and subsequent chlorination.
-
Reagents: 4-(dimethylamino)butanoic acid, Ethanol (EtOH), Hydrogen Chloride (gas).
-
Procedure:
-
Dissolve the crude 4-(dimethylamino)butanoic acid in ethanol.
-
Bubble dry hydrogen chloride gas through the solution at room temperature.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 3: Chlorination of 4-(Dimethylamino)butanoic Acid Hydrochloride
The final step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride.
-
Reagents: 4-(dimethylamino)butanoic acid hydrochloride, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Suspend 4-(dimethylamino)butanoic acid hydrochloride in DCM in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Slowly add thionyl chloride (typically 2 molar equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC.
-
After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude this compound hydrochloride.
-
The product can be purified by recrystallization.
-
Quantitative Data for Synthesis
The yields for each step of the synthesis can vary depending on the scale and specific conditions. Table 2 provides a summary of typical laboratory-scale yields.
Table 2: Laboratory-Scale Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) | Source |
| Amination | Dimethylamine | THF | -20 | 78-82 | [3] |
| Hydrochloride Formation | HCl (gas) | EtOH | Room Temp. | ~95 | [3] |
| Chlorination | SOCl₂ | DCM | 60 | 88-90 | [3] |
Applications in Drug Development
This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its primary application lies in its ability to act as a linker or building block to introduce a dimethylaminobutanoyl moiety into a target molecule.
Role in Peptide Synthesis
In peptide synthesis, this compound acts as a coupling agent, facilitating the formation of stable amide bonds between amino acids.[3] The dimethylamino group can also serve to increase the solubility or modify the pharmacokinetic properties of the resulting peptide.
Workflow in Pharmaceutical Synthesis
The general workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate can be outlined as follows.
Caption: General workflow for the use of this compound in drug development.
Chemical Reactivity and Handling
As an acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution. It will react with water (hydrolysis) to form the corresponding carboxylic acid, with alcohols to form esters, and with amines to form amides.[3]
Due to its reactivity, it is crucial to handle this compound under anhydrous conditions to prevent hydrolysis.[3] It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Storage should be in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
Conclusion
This compound hydrochloride is a valuable and versatile reagent in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward, multi-step synthesis provides access to a bifunctional building block that can be used to introduce the dimethylaminobutanoyl moiety into a wide range of molecules. The detailed protocols and data presented in this guide are intended to equip researchers and scientists with the necessary information to effectively and safely utilize this compound in their synthetic endeavors. As the demand for novel and complex pharmaceutical agents continues to grow, the importance of such versatile intermediates is likely to increase.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives Using 4-(Dimethylamino)butanoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-(Dimethylamino)butanoyl chloride is a versatile bifunctional reagent utilized in organic synthesis. Its structure, featuring a reactive acyl chloride group and a tertiary amine, makes it a valuable building block for introducing a dimethylaminobutanoyl moiety into various molecules. This functionality is particularly relevant in the development of pharmaceutical intermediates and in peptide synthesis, where the dimethylamino group can enhance solubility or serve as a handle for further chemical modification.[1] This document provides detailed protocols for the synthesis of amide and ester derivatives and outlines the general principles of its application in organic chemistry.
Introduction to this compound
This compound, typically handled as its more stable hydrochloride salt, is a reactive acylating agent.[1] The acyl chloride group readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity allows for the straightforward formation of amides, esters, and thioesters.
The presence of the dimethylamino group provides a unique characteristic, allowing the resulting derivatives to be pH-sensitive and often more soluble in aqueous media at physiological pH compared to their unsubstituted counterparts. This property is highly advantageous in medicinal chemistry and drug development.
Key Chemical Reactions:
-
Amide Formation: Reaction with primary or secondary amines to form stable amide bonds. This is a cornerstone of its use in peptide synthesis and the creation of complex drug molecules.[1][2]
-
Ester Formation: Reaction with alcohols or phenols to yield corresponding esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of derivatives using this compound hydrochloride. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are recommended to prevent hydrolysis of the acyl chloride.[1]
General Workflow for Acylation Reactions
The general procedure for using this compound involves the reaction with a nucleophile, typically in the presence of a base to neutralize the HCl generated during the reaction. The workflow is visualized below.
Caption: General experimental workflow for acylation reactions.
Protocol 1: Synthesis of an Amide Derivative (Illustrative Example)
This protocol describes the N-acylation of a substituted aniline, a common reaction in the synthesis of kinase inhibitors and other bioactive molecules.[5]
Reaction Scheme:
Caption: Reaction scheme for amide synthesis.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled aniline solution over 15-30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired amide.
Reagent and Condition Summary:
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Nucleophile | Substituted Aniline | 1.0 eq |
| Acylating Agent | This compound HCl | 1.1 eq |
| Base | Triethylamine or DIPEA | 2.2 eq |
| Solvent | Anhydrous DCM or THF | ~0.1 - 0.5 M concentration |
| Temperature | 0 °C to Room Temperature | Control reactivity, prevent side reactions[1] |
| Reaction Time | 2 - 16 hours | Varies with substrate reactivity |
Protocol 2: General Synthesis of an Ester Derivative
This protocol outlines the general procedure for the acylation of an alcohol. For less reactive alcohols, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) may be included.[6]
Methodology:
-
In a flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound hydrochloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Perform an aqueous workup as described in Protocol 2.2 (steps 7-9).
-
Purify the crude product via column chromatography to obtain the final ester.
Typical Reaction Parameters:
| Parameter | Value/Condition |
|---|---|
| Nucleophile | Primary or Secondary Alcohol |
| Molar Ratio (Alcohol:Acyl Chloride:Base) | 1.0 : 1.2 : 1.5 |
| Catalyst (optional) | DMAP (0.05 eq) |
| Solvent | Anhydrous DCM, THF, or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
Applications in Drug Discovery
Derivatives of this compound are explored as intermediates in the synthesis of various pharmaceutical agents. For instance, the related unsaturated compound, (E)-4-(dimethylamino)but-2-enoyl chloride, is an intermediate for 3-cyanoquinoline derivatives that act as inhibitors of protein tyrosine kinases, which are implicated in cancer.[5] The dimethylaminobutanoyl moiety can be used to modulate the physicochemical properties of a lead compound, such as solubility and cell permeability.
Caption: Inhibition of a signaling pathway by a synthesized derivative.
Safety and Handling
This compound hydrochloride is a corrosive and moisture-sensitive compound.
-
Handling: Handle in a fume hood, wearing gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]
-
Disposal: Neutralize excess reagent with a base (e.g., sodium bicarbonate solution) before disposal according to institutional guidelines.
Disclaimer: These protocols are intended for use by trained chemistry professionals. All procedures should be evaluated for safety and scalability by the end-user.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 5. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. 127527-22-4|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for 4-(Dimethylamino)butanoyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)butanoyl chloride is a reactive acyl chloride that can be utilized in peptide synthesis, primarily for the modification of the N-terminus of a peptide. Its structure, featuring a reactive acyl chloride group and a tertiary amine, allows for the introduction of a dimethylaminobutanoyl moiety onto the free amino group of a peptide. This modification can alter the physicochemical properties of the peptide, such as its charge, hydrophilicity, and stability, which can be advantageous for various research and drug development applications. Acyl chlorides, in general, are highly reactive acylating agents that readily react with nucleophiles like the N-terminal amine of a peptide to form a stable amide bond. However, their high reactivity also necessitates careful control of reaction conditions to avoid side reactions, most notably racemization if used for peptide chain elongation. Therefore, the primary application of this compound in this context is as a capping agent for the N-terminus or for specific side-chain modifications.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the free N-terminal amino group of the peptide on the electrophilic carbonyl carbon of this compound. This proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a new amide bond and the release of hydrochloric acid. The released HCl is typically neutralized by a non-nucleophilic base present in the reaction mixture.
Experimental Protocols
The following protocols are general guidelines for the use of this compound in peptide synthesis. Optimization may be required for specific peptide sequences and scales.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide (Solid-Phase)
This protocol describes the modification of a peptide that has been synthesized on a solid support (e.g., using Fmoc/tBu strategy).
Materials:
-
Peptide-resin with a free N-terminus
-
This compound hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA))
-
Washing solvents (DMF, DCM)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in anhydrous DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Deprotection of the N-terminus (if necessary):
-
If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all traces of the deprotection reagent.
-
-
Acylation Reaction:
-
Under an inert atmosphere, dissolve this compound hydrochloride (3-5 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIEA (4-6 equivalents), to the solution to neutralize the hydrochloride and the HCl generated during the reaction.
-
Add the activated acyl chloride solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.
-
-
Washing:
-
Once the reaction is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
-
-
Cleavage and Deprotection:
-
Proceed with the standard cleavage and deprotection protocol appropriate for the resin and side-chain protecting groups used in the peptide synthesis.
-
Protocol 2: Modification of a Peptide in Solution
This protocol is suitable for modifying a purified peptide with a free N-terminus in a solution phase.
Materials:
-
Purified peptide with a free N-terminus
-
This compound hydrochloride
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or N-Methyl-2-pyrrolidone (NMP))
-
Non-nucleophilic base (e.g., DIEA or TEA)
-
Quenching reagent (e.g., water or a primary amine like glycine)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Dissolution:
-
Dissolve the purified peptide (1 equivalent) in a minimal amount of anhydrous aprotic solvent. Ensure the peptide is fully dissolved.
-
-
Reaction Setup:
-
In a separate flask, under an inert atmosphere, dissolve this compound hydrochloride (1.5-3 equivalents) in the same anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a non-nucleophilic base, such as DIEA (2-4 equivalents), to the acyl chloride solution.
-
-
Acylation Reaction:
-
Slowly add the activated acyl chloride solution to the dissolved peptide with stirring.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the excess acyl chloride by adding a small amount of water or a solution of a primary amine (e.g., glycine).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the modified peptide from the reaction mixture using an appropriate method, such as reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Potential Side Reactions and Mitigation
-
Racemization: While less of a concern for N-terminal modification compared to peptide coupling, the use of highly reactive acyl chlorides can still pose a risk of racemization at the N-terminal amino acid residue. Performing the reaction at low temperatures (e.g., 0 °C) can help to minimize this side reaction.
-
Reaction with Nucleophilic Side Chains: The acyl chloride can react with nucleophilic side chains of amino acids such as lysine (ε-amino group), serine, threonine, and tyrosine (hydroxyl groups). If selective N-terminal modification is desired, these side chains must be protected.
-
Intramolecular Reactions: The tertiary amine of the 4-(Dimethylamino)butanoyl moiety could potentially participate in intramolecular reactions, although this is less likely under standard acylation conditions.
-
Hydrolysis: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, all reactions must be carried out under anhydrous conditions.
Data Presentation
Due to the lack of specific literature data for the use of this compound in peptide synthesis, the following tables are provided as templates for researchers to record their experimental results.
Table 1: Reaction Conditions and Yields for N-Terminal Modification
| Peptide Sequence | Reaction Scale (mmol) | Equivalents of Acyl Chloride | Base (Equivalents) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| Example: H-Gly-Phe-Ala-OH | 0.1 | 3 | DIEA (4) | 2 | Record Data | Record Data |
| Your Peptide | Enter Data | Enter Data | Enter Data | Enter Data | Record Data | Record Data |
Table 2: Characterization of Modified Peptide
| Modified Peptide | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Retention Time (min) |
| Example: DMAB-Gly-Phe-Ala-OH | Calculate | Record Data | Record Data |
| Your Modified Peptide | Calculate | Record Data | Record Data |
Visualizations
Caption: Workflow for N-terminal modification of a resin-bound peptide.
Caption: Logical flow of how N-terminal modification can impact peptide properties.
Application Notes: 4-(Dimethylamino)butanoyl Chloride as a Versatile Reagent in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Overview
4-(Dimethylamino)butanoyl chloride, typically available and handled as its more stable hydrochloride salt (C₆H₁₃Cl₂NO), is a bifunctional reagent of significant utility in organic synthesis.[1][2] Its structure incorporates a reactive acyl chloride moiety and a tertiary amine, making it a valuable building block for introducing a dimethylaminobutanoyl group into various molecules.[1] This dual functionality allows it to act as a versatile linker and a key intermediate in the synthesis of complex pharmaceutical compounds and for the derivatization of analytes for analytical purposes.[1][3] The hydrochloride salt form enhances its stability and solubility in certain polar solvents, though reactions require anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1][4]
The primary utility of this compound lies in its ability to acylate nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively.[1] This reactivity is fundamental to its application in peptide synthesis and as a crucial intermediate in the development of various pharmaceuticals.[1]
Key Applications and Chemical Reactions
This compound is predominantly used in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the carbonyl group's oxygen and the adjacent chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[5][6]
Core Reactions:
-
Amide Formation: It reacts readily with primary and secondary amines in a vigorous, often exothermic reaction to form N-substituted amides. This is a cornerstone of its use in medicinal chemistry for linking molecular fragments.[1][7]
-
Ester Formation: In the presence of alcohols or phenols, it forms the corresponding esters. This reaction is typically performed under anhydrous conditions to prevent competitive hydrolysis of the acyl chloride.[1][8][9]
-
Friedel-Crafts Acylation: While less common for this specific aliphatic acyl chloride compared to its aromatic counterparts, it can theoretically be used in intramolecular or intermolecular Friedel-Crafts reactions to form ketones, typically requiring a Lewis acid catalyst.[10][11]
-
Analytical Derivatization: The reagent is used to "tag" polar molecules containing primary/secondary amines, phenols, or thiols. The resulting benzoyl derivatives exhibit improved chromatographic retention (on reverse-phase columns) and enhanced ionization efficiency for mass spectrometry (MS) detection.[3][12]
Below is a logical diagram illustrating the primary applications of this reagent.
Caption: Key application areas for this compound.
Data Presentation: Summary of Acylation Reactions
The following table summarizes the typical reaction conditions for the acylation of common nucleophiles using this compound. Yields are generally high but depend heavily on the substrate's reactivity and steric hindrance.
| Nucleophile Type | Product | Typical Solvent(s) | Catalyst/Base | Temperature (°C) | General Notes |
| Primary/Secondary Amine | N-Substituted Amide | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | 2-3 equivalents of the amine substrate or a non-nucleophilic base (e.g., Triethylamine, DIPEA) | 0 to 25 | Reaction is often rapid and exothermic. The base is required to neutralize the HCl byproduct.[1][7] |
| Alcohol/Phenol | Ester | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | Pyridine, DMAP (catalytic), Triethylamine | 0 to 50 | Anhydrous conditions are critical. DMAP is a highly effective catalyst for less reactive alcohols.[8][13][14] |
| Thiol | Thioester | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine or other non-nucleophilic base | 0 to 25 | Similar to amine acylation; requires a base to scavenge HCl.[1] |
| Water | Carboxylic Acid | Aqueous solutions | Not applicable | Ambient | This hydrolysis reaction is typically an undesirable side reaction. All acylation reactions must be run under anhydrous conditions.[1] |
Experimental Protocols
Safety Precaution: this compound is a reactive acyl chloride and should be handled with care in a fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
This protocol describes the conversion of 4-(dimethylamino)butanoic acid hydrochloride to the corresponding acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[1][15]
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. This compound hydrochloride | 98827-32-8 | YDA82732 [biosynth.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Solved Write down all these reactions with a-methyl butanoy! | Chegg.com [chegg.com]
- 11. organic chemistry - What results from the reaction of 4-phenylbutanoyl chloride in presence of AlCl3? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 14. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
Application Notes and Protocols: 4-(Dimethylamino)butanoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)butanoyl chloride, often supplied as its more stable hydrochloride salt, is a versatile bifunctional reagent in medicinal chemistry. Its structure incorporates a reactive acyl chloride for amide or ester formation and a tertiary amine that can improve solubility and serve as a key pharmacophoric element. This combination makes it a valuable building block for the synthesis of a diverse range of biologically active molecules, including anticancer and antimicrobial agents. These application notes provide an overview of its utility, supported by detailed experimental protocols and relevant biological data.
Key Applications in Medicinal Chemistry
Synthesis of Anticancer Agents
This compound is a key intermediate in the synthesis of targeted anticancer therapies, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).
PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 4-(dimethylamino)butanoyl moiety can be incorporated into PARP inhibitors to interact with the nicotinamide binding domain of the enzyme.
Signaling Pathway of PARP Inhibition
Caption: PARP Inhibition Signaling Pathway.
Quantitative Data: In Vitro Activity of a Representative PARP Inhibitor
| Compound ID | Target | IC50 (nM)[1] | Cell Line | Cell-Based IC50 (µM)[1] |
| 1 | PARP-1 | 4.5 | MDA-MB-436 (BRCA1 mutant) | 17.4 |
| 1 | PARP-2 | 4.2 | CAPAN-1 (BRCA2 mutant) | 11.4 |
| Olaparib | PARP-1 | 5.0 | MDA-MB-436 (BRCA1 mutant) | 19.8 |
| Olaparib | PARP-2 | 1.0 | CAPAN-1 (BRCA2 mutant) | 15.5 |
Note: Compound 1 is a representative benzimidazole carboxamide derivative synthesized using a related butyrophenone side chain derived from a multi-step synthesis that could involve this compound.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers. The 4-(dimethylamino)butanoyl moiety can be incorporated into the solvent-exposed region of the ATP-binding site of EGFR.
Signaling Pathway of EGFR Inhibition
Caption: EGFR Inhibition Signaling Pathway.
Quantitative Data: In Vitro Activity of a Representative EGFR Inhibitor
| Compound ID | Target | IC50 (nM)[2] | Cell Line | Cell-Based IC50 (nM)[2] |
| 2 | EGFRL858R/T790M/C797S | 0.55 | Ba/F3 (EGFRL858R/T790M/C797S) | 43.28 |
| Osimertinib | EGFRL858R/T790M/C797S | >1000 | Ba/F3 (EGFRL858R/T790M/C797S) | >1000 |
Note: Compound 2 is a fourth-generation EGFR inhibitor whose synthesis could potentially be adapted to include a 4-(dimethylamino)butanoyl moiety.
Synthesis of Antimicrobial Agents
The 4-(dimethylamino)butanoyl scaffold can be found in molecules with antimicrobial properties. The tertiary amine can be crucial for activity against certain bacterial strains.
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Representative Antimicrobial Compounds
| Compound ID | S. aureus (µg/mL)[3] | E. coli (µg/mL)[3] | C. albicans (µg/mL) |
| 3 | 125 | >500 | >500 |
| 4 | 125 | >500 | 125 |
| Vancomycin | 0.5-2 | - | - |
| Fluconazole | - | - | 0.25-1 |
Note: Compounds 3 and 4 are novel sulfonylbenzoic acid derivatives. While not directly synthesized from this compound, this data illustrates the type of quantitative antimicrobial data that would be generated for compounds containing this moiety.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Aromatic Amine with this compound Hydrochloride
This protocol describes a general method for the synthesis of an amide by reacting an aniline derivative with this compound hydrochloride.
Experimental Workflow
Caption: General Acylation Workflow.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography
Procedure:
-
To a solution of the aniline derivative (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).
-
Cool the resulting solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound hydrochloride dropwise to the cooled aniline solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2 x volume of DCM) and then with brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 60-90%
Protocol 2: Friedel-Crafts Acylation of an Activated Arene with this compound Hydrochloride
This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound, such as anisole, using this compound hydrochloride and a Lewis acid catalyst.[4][5]
Materials:
-
Activated arene (e.g., anisole) (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Ice
-
Concentrated Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the activated arene (1.0 eq) and this compound hydrochloride (1.2 eq) in anhydrous DCM in the dropping funnel.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 50-80%
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry for the synthesis of diverse bioactive molecules. Its ability to introduce a key pharmacophoric element while providing a reactive handle for amide and ester formation makes it a useful tool in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The protocols provided herein offer a starting point for the exploration of its synthetic utility.
References
- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Amines with 4-(Dimethylamino)butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of primary and secondary amines with 4-(Dimethylamino)butanoyl chloride is a chemical modification technique used to enhance the analytical detection of amine-containing compounds. This reagent is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) based assays. The introduction of the 4-(dimethylamino)butanoyl moiety serves two primary purposes: it increases the hydrophobicity of polar amines, leading to improved retention on reversed-phase chromatographic columns, and the tertiary amine group enhances ionization efficiency in the mass spectrometer, thereby increasing sensitivity.
These application notes provide a comprehensive overview of the derivatization of amines with this compound, including detailed protocols for the derivatization of amino acids and biogenic amines, and illustrative quantitative data.
Principle of the Reaction
The derivatization reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide bond and the elimination of hydrochloric acid. The reaction is typically carried out in a slightly alkaline environment to neutralize the liberated acid and to ensure the amine is in its deprotonated, nucleophilic state.
Applications in Research and Drug Development
The derivatization of amines with this compound is a valuable tool in various stages of drug development and biomedical research:
-
Metabolomics: Enhancing the detection of endogenous amines such as amino acids, neurotransmitters, and biogenic amines in biological matrices.
-
Pharmacokinetic Studies: Improving the quantification of amine-containing drug candidates and their metabolites in plasma, urine, and tissue samples.
-
Impurity Profiling: Aiding in the detection and quantification of low-level, amine-containing impurities in active pharmaceutical ingredients (APIs) and formulated drug products.
-
Peptide and Protein Analysis: Modifying the N-terminus of peptides or the side chains of lysine residues to improve their chromatographic behavior and mass spectrometric detection.
Data Presentation
The following tables provide illustrative quantitative data that can be expected when using this compound for the derivatization of various amines for LC-MS analysis. This data is based on the typical performance of similar derivatization reagents.
Table 1: Illustrative LC-MS/MS Parameters for Derivatized Amines
| Analyte (Derivatized) | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycine Derivative | 205.16 | 86.10 | 15 |
| Alanine Derivative | 219.17 | 86.10 | 15 |
| Valine Derivative | 247.20 | 86.10 | 18 |
| Leucine Derivative | 261.22 | 86.10 | 18 |
| Phenylalanine Derivative | 295.19 | 86.10 | 20 |
| Histamine Derivative | 241.18 | 86.10 | 22 |
| Dopamine Derivative | 283.18 | 86.10 | 25 |
Table 2: Illustrative Performance Data for the Quantification of Derivatized Amines
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Glycine | 1 - 500 | >0.995 | 0.3 | 1 |
| Alanine | 1 - 500 | >0.995 | 0.3 | 1 |
| Valine | 0.5 - 250 | >0.998 | 0.15 | 0.5 |
| Leucine | 0.5 - 250 | >0.998 | 0.15 | 0.5 |
| Phenylalanine | 0.2 - 100 | >0.999 | 0.06 | 0.2 |
| Histamine | 0.1 - 50 | >0.999 | 0.03 | 0.1 |
| Dopamine | 0.1 - 50 | >0.999 | 0.03 | 0.1 |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids in Aqueous Samples
This protocol is suitable for the derivatization of amino acid standards or protein hydrolysates.
Materials:
-
This compound hydrochloride
-
Amino acid standard solution or sample
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the amino acid standard solution or sample into a 1.5 mL microcentrifuge tube.
-
-
Derivatization Reaction:
-
Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0) to the sample.
-
Prepare a fresh 10 mg/mL solution of this compound hydrochloride in acetonitrile.
-
Add 50 µL of the this compound solution to the sample tube.
-
Vortex the mixture immediately for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Sample Dilution:
-
After incubation, cool the sample to room temperature.
-
To quench the reaction, add 10 µL of 1% formic acid in water.
-
Vortex for 10 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Protocol 2: Derivatization of Biogenic Amines in Biological Matrices (e.g., Plasma)
This protocol includes a protein precipitation step for the analysis of biogenic amines in complex biological samples.
Materials:
-
This compound hydrochloride
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated analogs of the target amines)
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Sodium carbonate buffer (100 mM, pH 10.0)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Heating block
Procedure:
-
Protein Precipitation and Extraction:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Derivatization Reaction:
-
Carefully transfer 300 µL of the supernatant to a new microcentrifuge tube.
-
Add 150 µL of 100 mM sodium carbonate buffer (pH 10.0).
-
Prepare a fresh 5 mg/mL solution of this compound hydrochloride in acetonitrile.
-
Add 50 µL of the this compound solution.
-
Vortex immediately for 30 seconds.
-
Incubate at 50°C for 20 minutes.
-
-
Sample Finalization:
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 1% formic acid in water to stop the reaction.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Visualizations
Caption: General workflow for the derivatization of amines with this compound.
Caption: Reaction mechanism for the derivatization of a primary amine.
Application Notes and Protocols: Acylation with 4-(Dimethylamino)butanoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the construction of amides, esters, and other carbonyl derivatives. 4-(Dimethylamino)butanoyl chloride hydrochloride is a reactive acylating agent of significant interest in medicinal chemistry and drug development. Its structure incorporates a terminal dimethylamino group, which can impart desirable pharmacokinetic properties, such as improved solubility and the potential for specific biological interactions, to the target molecule. This reagent is particularly valuable in the synthesis of pharmaceutical intermediates, including kinase inhibitors and peptide-based therapeutics.[1][2] The presence of the tertiary amine also offers a handle for further chemical modification or for modulating the physicochemical properties of the final compound.
This document provides a detailed experimental procedure for the acylation of primary and secondary amines using this compound hydrochloride. It includes reaction conditions, purification protocols, and representative data to guide researchers in utilizing this versatile reagent.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the acylation of representative primary and secondary amines with this compound hydrochloride. Yields are representative and can vary based on the specific substrate and reaction scale.
| Substrate | Amine Type | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Primary (Aromatic) | Triethylamine (2.2) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 |
| Benzylamine | Primary (Aliphatic) | Triethylamine (2.2) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | 90 - 98 |
| Pyrrolidine | Secondary (Cyclic) | Triethylamine (2.2) | Dichloromethane (DCM) | 0 | 1 - 2 | 88 - 96 |
| Diethylamine | Secondary (Acyclic) | Triethylamine (2.2) | Tetrahydrofuran (THF) | 0 to RT | 2 - 4 | 80 - 90 |
Experimental Protocols
This section details the methodology for the acylation of a primary amine with this compound hydrochloride. The protocol can be adapted for secondary amines with minor modifications.
Materials and Reagents
-
This compound hydrochloride
-
Primary or secondary amine of interest
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
General Procedure for Acylation
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 equivalents) to the stirred solution of the amine. Since the acyl chloride is a hydrochloride salt, an additional equivalent of base is required for its neutralization, plus one equivalent to scavenge the HCl generated during the acylation reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the acylation of amines with this compound HCl.
Signaling Pathway Context: Kinase Inhibition
The 4-(dimethylamino)butanoyl moiety is a structural feature found in some kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutic agents. The diagram below illustrates a simplified, generic signaling pathway that can be modulated by a kinase inhibitor.
Caption: Simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.
References
Application Notes and Protocols for 4-(Dimethylamino)butanoyl Chloride in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the sensitive detection of small molecules is often challenged by poor ionization efficiency and/or inadequate retention on reverse-phase chromatographic columns. Chemical derivatization is a powerful strategy to overcome these limitations. 4-(Dimethylamino)butanoyl chloride (DMAB-Cl) is a versatile derivatizing agent designed to enhance the detectability of a wide range of analytes in positive-ion electrospray ionization mass spectrometry (ESI-MS).
The core principle behind DMAB-Cl lies in its bifunctional structure. The acyl chloride group provides a reactive site for covalently tagging analytes containing nucleophilic functional groups, such as primary and secondary amines, phenols, and alcohols.[1][2][3] The tertiary dimethylamino group, on the other hand, is readily protonated, significantly increasing the proton affinity of the derivatized analyte.[4] This "charge-tagging" strategy leads to a substantial enhancement in ESI efficiency and, consequently, a dramatic improvement in analytical sensitivity. Furthermore, the introduction of the butanoyl chain increases the hydrophobicity of polar analytes, improving their chromatographic retention and separation.
Key Applications:
-
Metabolomics: Enhancing the detection of amino acids, biogenic amines, and other polar metabolites in complex biological matrices.[5][6]
-
Pharmaceutical Analysis: Quantifying drug molecules and their metabolites that possess amine or hydroxyl functionalities.
-
Clinical Chemistry: Sensitive measurement of biomarkers, such as catecholamines or steroid hormones, in plasma, urine, or cerebrospinal fluid.[7]
-
Proteomics: While primarily for small molecules, it can be used for N-terminal derivatization of peptides.[1]
Principle of Derivatization
This compound reacts with nucleophilic functional groups (e.g., -NH2, -OH) via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage, respectively. The reaction liberates hydrochloric acid (HCl), which is typically neutralized by the addition of a base to drive the reaction to completion.
Experimental Protocol: Derivatization of Amines and Phenols for LC-MS Analysis
This protocol provides a general procedure for the derivatization of analytes containing primary/secondary amine or phenolic hydroxyl groups in a biological matrix extract. Optimization may be required for specific analytes and matrices.
Materials:
-
This compound (DMAB-Cl)
-
Acetonitrile (ACN), anhydrous, LC-MS grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium carbonate or Pyridine
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Analyte standards and internal standards
-
Sample extract (e.g., protein-precipitated plasma, solid-phase extracted urine)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your analyte and a suitable stable isotope-labeled internal standard (SIL-IS) in an appropriate solvent (e.g., 50:50 ACN:Water).
-
For biological samples, perform an initial extraction to remove proteins and phospholipids. A typical protein precipitation would involve adding 3 volumes of ice-cold ACN containing the SIL-IS to 1 volume of plasma, vortexing, and centrifuging at high speed.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
DMAB-Cl Solution: Prepare a 10 mg/mL solution of DMAB-Cl in anhydrous ACN. This solution should be prepared fresh.
-
Base Solution: Prepare a 100 mM solution of sodium carbonate in water or use pyridine directly.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract/standard in 50 µL of anhydrous ACN or DMSO.
-
Add 20 µL of the base solution (e.g., 100 mM sodium carbonate) and vortex briefly.
-
Add 20 µL of the 10 mg/mL DMAB-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
-
Reaction Quenching and Final Preparation:
-
Add 10 µL of water to quench any remaining DMAB-Cl. Vortex for 10 seconds.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC-MS vial.
-
The sample is now ready for injection.
-
Quantitative Data and Expected Results
The primary benefit of DMAB-Cl derivatization is a significant increase in signal intensity in positive-ion ESI-MS. The table below summarizes the expected improvements for representative analytes based on data from structurally analogous derivatizing agents.
| Analyte Class | Functional Group | Representative Analyte | Expected Signal Enhancement (Fold-Increase vs. Underivatized) | Reference |
| Amino Acids | Primary Amine | Alanine | > 75 | [4] |
| Biogenic Amines | Primary Amine | Dopamine | 20 - 100 | [6][8] |
| Phenols | Phenolic Hydroxyl | Estradiol | > 100 | |
| Alcohols | Primary Alcohol | Testosterone | > 100 | [9] |
Note: The exact fold-increase is dependent on the analyte structure, matrix, and mass spectrometer settings. The data presented is illustrative of the expected magnitude of improvement.
LC-MS/MS Method Parameters
Liquid Chromatography (LC):
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the more hydrophobic derivatized analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 - 10 µL
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ of the derivatized analyte.
-
Product Ion: A characteristic fragment ion should be chosen for quantification. For DMAB-derivatized compounds, a common and stable product ion resulting from the neutral loss of the dimethylamino group or fragmentation of the butanoyl chain is often observed. This requires initial optimization by infusing a derivatized standard.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Moisture in reagents/solvents | Use anhydrous solvents and fresh reagents. DMAB-Cl is sensitive to hydrolysis. |
| Incorrect pH | Ensure the reaction mixture is basic to neutralize the HCl byproduct. | |
| Insufficient reagent | Optimize the concentration of DMAB-Cl. | |
| High Background Signal | Excess derivatizing reagent | Quench the reaction thoroughly. Optimize the amount of DMAB-Cl used. |
| Poor Peak Shape | Sample solvent incompatible with mobile phase | Ensure the final sample solvent has an organic content similar to or lower than the initial mobile phase. |
| No Signal Enhancement | Analyte does not have a reactive functional group | Confirm the analyte structure. DMAB-Cl will not react with tertiary amines, carboxylic acids, or amides. |
| Incorrect MS polarity | Ensure the mass spectrometer is operating in positive ion mode. |
Conclusion
This compound is a potent derivatizing agent for enhancing the LC-MS/MS analysis of small molecules bearing amine and hydroxyl groups. By introducing a permanently ionizable moiety, DMAB-Cl derivatization can significantly improve sensitivity, allowing for lower limits of detection and quantification. The provided protocol serves as a robust starting point for method development, enabling researchers to achieve superior analytical performance in a variety of applications, from metabolomics to clinical diagnostics.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification using 4-(Dimethylamino)butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-(Dimethylamino)butanoyl chloride hydrochloride as a reagent for the chemical modification of proteins. This reagent is particularly useful for introducing a tertiary amine functionality onto protein surfaces, which can alter the protein's charge, hydrophilicity, and potential for further conjugation.
Introduction
This compound is an acylating reagent that reacts with nucleophilic residues on a protein's surface.[1] The primary targets for acylation are the primary amines, which include the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond between the 4-(dimethylamino)butanoyl group and the protein.[1][4][5]
The introduction of the dimethylamino group can be advantageous for several reasons. It introduces a positive charge at physiological pH, which can influence protein solubility, stability, and interaction with other biomolecules. This modification can also serve as a handle for further chemical derivatization. This reagent is a valuable tool in protein engineering, antibody-drug conjugate (ADC) development, and fundamental protein science research.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable amide bond.[4]
Caption: Reaction of a protein's primary amine with this compound.
Applications in Protein Science
-
Altering Protein Isoelectric Point (pI): The addition of the dimethylamino group, which has a pKa of approximately 9.5-10.5, can increase the net positive charge of a protein at neutral pH, thereby increasing its pI.
-
Improving Protein Solubility: For some proteins, increasing the surface charge can enhance solubility and reduce aggregation.
-
Probing Protein Structure and Function: Covalent modification of lysine residues can be used to identify solvent-accessible residues and probe their importance in protein-protein interactions or enzymatic activity.[2]
-
Precursor for Further Bioconjugation: The tertiary amine can be quaternized to introduce a permanent positive charge or used in other subsequent chemical reactions.
-
Development of Therapeutic Proteins: Altering the surface chemistry of a protein can modulate its pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the modification of a generic 10 mg/mL protein solution. These values should be considered as a starting point and may require optimization for specific proteins and desired levels of modification.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can lead to aggregation, while lower concentrations may reduce reaction efficiency. |
| Reagent:Protein Molar Ratio | 10:1 to 100:1 | The optimal ratio depends on the number of accessible lysine residues and the desired degree of modification. |
| Reaction pH | 7.5 - 9.0 | A basic pH is required to deprotonate the lysine amino group, increasing its nucleophilicity. Buffers such as HEPES or borate are suitable. Avoid amine-containing buffers like Tris. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help to maintain protein stability, while higher temperatures can increase the reaction rate. |
| Reaction Time | 30 minutes to 4 hours | The reaction time should be optimized to achieve the desired level of modification while minimizing protein degradation. |
| Quenching Reagent | 1 M Tris or Glycine (pH 8.0) | A small molecule with a primary amine is used to quench any unreacted this compound. |
Experimental Protocols
Protocol 1: General Protein Modification with this compound
This protocol describes a general method for modifying a protein with this compound.
Materials:
-
Protein of interest
-
This compound hydrochloride
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis or desalting columns for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris).
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound hydrochloride in anhydrous DMF or DMSO. The hydrochloride salt is used for improved stability.
-
-
Modification Reaction:
-
Calculate the required volume of the reagent stock solution to achieve the desired molar excess over the protein.
-
While gently vortexing the protein solution, add the reagent stock solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and byproducts by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Protocol 2: Characterization of the Modified Protein
This protocol outlines methods to confirm and quantify the extent of protein modification.
Materials:
-
Modified and unmodified protein samples from Protocol 1
-
SDS-PAGE apparatus and reagents
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Trypsin for proteolytic digestion
-
LC-MS/MS system
Procedure:
-
SDS-PAGE Analysis:
-
Run both the modified and unmodified protein samples on an SDS-PAGE gel.
-
A slight shift in the molecular weight of the modified protein may be observable, depending on the extent of modification.
-
-
Mass Spectrometry of Intact Protein:
-
Determine the molecular weight of the intact modified and unmodified protein using MALDI-TOF or ESI-MS.
-
The mass increase per modification is 113.16 Da (the mass of the 4-(dimethylamino)butanoyl group). The average number of modifications can be calculated from the mass shift.
-
-
Peptide Mapping by LC-MS/MS:
-
Digest both the modified and unmodified protein samples with trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify the modified lysine residues by searching for the corresponding mass shift (+113.16 Da) in the MS/MS spectra. This will also provide site-specific information about the modification.
-
Caption: Workflow for protein modification and subsequent analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Modification Efficiency | - Reaction pH is too low.- Reagent has hydrolyzed.- Insufficient molar excess of the reagent. | - Increase the reaction pH to 8.5-9.0.- Prepare a fresh stock solution of the reagent immediately before use.- Increase the molar ratio of the reagent to the protein. |
| Protein Precipitation | - High protein concentration.- Change in protein charge leads to aggregation. | - Reduce the protein concentration.- Perform the reaction at 4°C.- Screen different buffer conditions (e.g., vary salt concentration). |
| Non-specific Modification | - Reaction pH is too high, leading to modification of other residues (e.g., tyrosine, serine). | - Lower the reaction pH to 7.5-8.0. |
| Inconsistent Results | - Hydrolysis of the reagent stock solution. | - Use anhydrous solvent for the stock solution and prepare it fresh for each experiment. |
References
Application Notes and Protocols for the Analytical Detection of 4-(Dimethylamino)butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)butanoyl chloride is a reactive chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other organic molecules. Its bifunctional nature, containing both a reactive acyl chloride and a tertiary amine, makes it a versatile building block. However, this reactivity, particularly the susceptibility of the acyl chloride group to hydrolysis, presents challenges for its accurate quantification and characterization. These application notes provide detailed protocols for the analytical detection of this compound using various instrumental methods, ensuring reliable analysis for research, development, and quality control purposes.
Physicochemical Properties and Stability Considerations
This compound is highly susceptible to hydrolysis in the presence of moisture, yielding 4-(dimethylamino)butanoic acid and hydrochloric acid[1]. This degradation pathway is a critical consideration for sample handling, preparation, and the choice of analytical methodology. All solvents and glassware should be anhydrous to prevent premature degradation of the analyte. Due to its instability, samples should be analyzed as quickly as possible after preparation.
Spectroscopic Identification
Spectroscopic techniques are invaluable for the initial identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Key Spectral Signatures: [1]
-
¹H NMR: A singlet corresponding to the dimethylamino group (-N(CH₃)₂) is expected around 2.2 ppm.
-
¹³C NMR: The dimethylamino group carbons typically appear around 40–45 ppm, while the acid chloride carbonyl (C=O) carbon resonates at approximately 170–175 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Due to the reactive nature of the acyl chloride, use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃.
-
In a nitrogen-filled glovebox or using a Schlenk line, dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent in a dry NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard ¹H acquisition.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Key Spectral Signatures: [1]
-
A strong absorption band around 1800 cm⁻¹ is indicative of the C=O stretch of the acid chloride.
-
An absorption band around 1250 cm⁻¹ corresponds to the C-Cl stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean and dry.
-
Place a small amount of the neat this compound sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Key Spectral Signatures: [1]
-
Molecular Ion Peak (M⁺): For the free base, a molecular ion peak is expected at m/z 167.63. The isotopic pattern will be consistent with the presence of a chlorine atom.
Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of this compound in a dry, aprotic solvent compatible with ESI, such as acetonitrile or dichloromethane.
-
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Chromatographic Methods for Quantification
Due to the high reactivity of this compound, chromatographic methods often require derivatization to form a more stable analyte for analysis. However, a carefully developed stability-indicating HPLC method can be used for direct analysis and to monitor degradation.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of this compound and its primary hydrolytic degradation product, 4-(dimethylamino)butanoic acid.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Standard Solution: In an anhydrous environment, accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous acetonitrile to obtain a concentration of 1 mg/mL. Perform serial dilutions with anhydrous acetonitrile to prepare calibration standards.
-
Sample Solution: Prepare the sample in a similar manner, ensuring minimal exposure to moisture.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
The peak for 4-(dimethylamino)butanoic acid will have a different retention time, allowing for the assessment of sample degradation.
-
Quantitative Data Summary (HPLC)
| Analyte | Expected Retention Time (min) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 8.5 | 1 - 100 | > 0.999 | 0.3 | 1.0 |
| 4-(Dimethylamino)butanoic acid | ~ 3.2 | 1 - 100 | > 0.999 | 0.3 | 1.0 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of acyl chlorides by GC is challenging due to their high reactivity and potential for on-column hydrolysis. Derivatization to a more stable ester is a robust approach.
Experimental Protocol:
-
Derivatization Reaction:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
GC-MS Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
The derivatized product, propyl 4-(dimethylamino)butanoate, will have a characteristic retention time and mass spectrum.
-
Quantification can be performed using an internal standard and selected ion monitoring (SIM) for enhanced sensitivity.
-
Quantitative Data Summary (GC-MS with Derivatization)
| Analyte (as derivative) | Expected Retention Time (min) | Target Ions (m/z) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Propyl 4-(dimethylamino)butanoate | ~ 12.1 | 58, 102, 115, 173 | 0.1 - 50 | > 0.998 | 0.03 | 0.1 |
Titrimetric Method for Chloride Content
Argentometric titration is a classic and reliable method for determining the chloride content, which can be used to infer the purity of the this compound, assuming the chloride source is primarily from the acyl chloride.
Experimental Protocol: Mohr's Method (Modified)
-
Principle: The chloride ions react with a standard solution of silver nitrate to form a silver chloride precipitate. A potassium chromate indicator is used to detect the endpoint, which is signaled by the formation of a red-brown silver chromate precipitate after all the chloride has reacted[4][5].
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution.
-
Anhydrous solvent (e.g., acetone or a mixture of acetone and water).
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of this compound into a clean, dry Erlenmeyer flask.
-
Immediately add 50 mL of anhydrous acetone to dissolve the sample and minimize hydrolysis.
-
Add 1 mL of 5% potassium chromate indicator solution.
-
Titrate with standardized 0.1 M AgNO₃ solution with constant stirring until the first permanent appearance of a faint red-brown color.
-
Perform a blank titration with the same volume of solvent and indicator and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
% Chloride = [(V_s - V_b) * M * 35.453 / W_s] * 100
-
V_s = Volume of AgNO₃ used for the sample (mL)
-
V_b = Volume of AgNO₃ used for the blank (mL)
-
M = Molarity of AgNO₃ solution (mol/L)
-
W_s = Weight of the sample (mg)
-
35.453 = Molar mass of chlorine ( g/mol )
-
-
Quantitative Data Summary (Titration)
| Parameter | Typical Value |
| Titrant Concentration | 0.1 M AgNO₃ |
| Sample Size | 150 - 200 mg |
| Expected Precision (RSD) | < 1% |
Visualizations
Caption: Workflow for the stability-indicating HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound via derivatization.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 4. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Dimethylamino)butanoyl Chloride in the Synthesis of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Dimethylamino)butanoyl chloride is a valuable bifunctional reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1] Its structure incorporates a reactive acyl chloride for acylation reactions and a dimethylamino group, which can be protonated to form a hydrochloride salt, enhancing stability and solubility.[1][2] This unique combination makes it a key intermediate in the synthesis of various bioactive molecules, including peptide-based structures, protein kinase inhibitors, and other therapeutic agents.[1][3] These application notes provide an overview of its utility and detailed protocols for its application in synthesizing complex molecules.
Section 1: Applications in Novel Compound Synthesis
This compound and its derivatives are primarily used as building blocks to introduce a flexible, amine-containing sidechain into a target molecule. This moiety is often crucial for modulating the pharmacological properties of the final compound.
Synthesis of Protein Kinase Inhibitors
A significant application is in the synthesis of targeted cancer therapeutics, such as 3-cyanoquinoline derivatives, which act as inhibitors of protein tyrosine kinases.[3] The acyl chloride function of the reagent allows for the formation of an amide bond with an amino group on a core heterocyclic structure, a common linkage in kinase inhibitors. The dimethylamino group can influence solubility and interactions with the target protein. A closely related analogue, (E)-4-(Dimethylamino)-2-butenoyl chloride, is explicitly used for this purpose.[3]
Synthesis of Butyrophenone Analogs and Psychoactive Agents
The butyrophenone scaffold is central to a class of neuroleptic drugs used as antipsychotics.[4][5] These compounds often modulate monoamine signaling by interacting with dopamine and serotonin receptors and transporters.[6][7] While direct synthesis using this compound is not explicitly detailed in the provided literature, its structure makes it an ideal precursor for creating butyrophenone analogs. The 4-(dimethylamino)butanoyl moiety can be installed onto an aromatic ring via Friedel-Crafts acylation or coupled to nucleophiles to build the characteristic side chain of these psychoactive agents.[8]
General Organic and Peptide Synthesis
Beyond specific drug classes, this compound hydrochloride is a versatile reagent for general organic synthesis.[1] It readily participates in nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[1] This reactivity is harnessed in peptide synthesis to introduce specific side chains or linkers.[1]
Section 2: Experimental Protocols
Protocol: General Synthesis of this compound Hydrochloride
This protocol describes the conversion of 4-(dimethylamino)butanoic acid to its corresponding acyl chloride hydrochloride salt.
Workflow:
Caption: General workflow for synthesizing the title compound.
Methodology:
-
Acid Isolation: 4-(dimethylamino)butanoic acid is first isolated as its hydrochloride salt by treating the reaction mixture with gaseous HCl.[1]
-
Chlorination: The resulting hydrochloride salt is suspended in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Reagent Addition: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise to the suspension, typically at a controlled temperature (e.g., 0-5°C) to manage exothermic reactions.[1][2]
-
Reaction: The mixture is stirred, often at reflux, until the reaction is complete, which can be monitored by techniques like TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).[1]
-
Workup: Upon completion, the excess solvent and chlorinating agent are removed under reduced pressure to yield the crude this compound hydrochloride, which can be used directly or purified further.
Protocol: Synthesis of a 3-Cyanoquinoline Kinase Inhibitor Intermediate
This protocol is adapted from a patented procedure for the large-scale synthesis of a key intermediate for a protein kinase inhibitor, using (E)-4-(dimethylamino)-2-butenoyl chloride hydrochloride.[3]
Methodology:
-
Initial Setup: A 3 L multi-neck flask is charged with N-methyl pyrrolidinone (0.77 kg). 4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinoline (0.0748 kg) is added at ambient temperature.[3]
-
Heating and Cooling: The reaction mixture is heated to 40-45°C and held for approximately 15 minutes before being cooled to 0-10°C.[3]
-
Acyl Chloride Addition: A light suspension of (E)-4-(dimethylamino)-2-butenoyl chloride hydrochloride in acetonitrile (CH₃CN) is added via a dip tube over 30-45 minutes. The temperature is maintained at 0-10°C for at least 2 hours.[3]
-
Crystallization: The suspension is heated to 64-70°C. The resulting solution is then cooled to 40-46°C and seeded with purified product (0.5 g).[3]
-
Isolation: The mixture is cooled sequentially to 20-26°C (over 1 hour, held for ≥2 hours) and then to -3 to 3°C (over 1 hour, held for ≥1 hour).[3]
-
Filtration and Washing: The solid product is collected on a Büchner funnel and washed with a cold (0-5°C) mixture of acetonitrile-tetrahydrofuran (20:6 v/v).[3]
Section 3: Quantitative Data Summary
The efficiency of syntheses involving this compound and its analogs is crucial for their application in drug development. The tables below summarize key quantitative data from relevant literature.
Table 1: Synthesis of Acyl Chlorides
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Dimethylaminobenzoic acid | 4-Dimethylaminobenzoyl chloride | Thionyl chloride | Ethyl acetate | 78% | [9] |
| 4-Dimethylaminocrotonic acid HCl | (E)-4-(Dimethylamino)-2-butenoyl chloride | Chlorinating agent | N/A | N/A |[3] |
Table 2: Reaction Conditions for Acyl Chloride Generation and Coupling
| Parameter | Laboratory Scale | Industrial Scale | Reference |
|---|---|---|---|
| Acyl Chloride Generation | |||
| Reagent | Oxalyl Chloride (0.85-1.00 eq.) | POCl₃ | [10] |
| Catalyst | DMF, DMAc (5-25 mol%) | DMAc (as solvent) | [10] |
| Temperature | 10-20°C (optimal 13-17°C) | -5 to -25°C | [10] |
| Solvent | Isopropyl acetate (iPAc), EtAc | DMAc | [10] |
| Coupling Reaction | |||
| Temperature | 0-10°C | N/A | [3] |
| Reaction Time | >2 hours | N/A | [3] |
| Yield (Purification Step) | N/A | 86% |[3] |
Section 4: Associated Signaling Pathways
Compounds synthesized using this compound often target specific biological pathways. Understanding these mechanisms is key to drug design and development.
Inhibition of Protein Tyrosine Kinase (PTK) Signaling
Many 3-cyanoquinoline derivatives synthesized using related acyl chlorides function as inhibitors of protein tyrosine kinases, which are critical enzymes in cellular signaling pathways that control growth and proliferation.[3] Aberrant PTK activity is a hallmark of many cancers.
Caption: Inhibition of a protein tyrosine kinase signaling pathway.
The synthesized inhibitor binds to the PTK domain, often competing with ATP, thereby preventing the phosphorylation of substrate proteins. This action blocks the downstream signaling cascade, ultimately inhibiting cancer cell proliferation and survival.
Modulation of Monoamine Transporters
Butyrophenone analogs and other novel psychoactive substances often exert their effects by interacting with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[6][11] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signal.
Caption: Modulation of monoamine transporters in the synapse.
By blocking these transporters, drugs synthesized from precursors like this compound can increase the concentration and duration of action of dopamine and/or serotonin in the synapse. This modulation of neurotransmitter levels is the primary mechanism of action for many antipsychotic and antidepressant medications.[7][8]
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]
- 3. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 4-(Dimethylamino)benzoyl chloride [benchchem.com]
- 10. WO2010048477A2 - Improved process for preparation of coupled products from 4-amino-3-cyanoquinolines using stabilized intermediates - Google Patents [patents.google.com]
- 11. Novel Psychoactive Substances | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
improving yield in reactions with 4-(Dimethylamino)butanoyl chloride
Welcome to the technical support center for 4-(Dimethylamino)butanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound, often used as its more stable hydrochloride salt, is a reactive acyl chloride. Its primary application is in organic synthesis as an acylating agent, particularly for the formation of amide bonds with primary and secondary amines. This makes it a valuable building block in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Q2: Why is the hydrochloride salt of this compound typically used?
A2: The hydrochloride salt form enhances the stability and handling of the compound. The free tertiary amine in this compound can be reactive and may lead to side reactions or degradation. The hydrochloride salt protects the dimethylamino group, preventing these issues and improving the shelf-life of the reagent.
Q3: What are the most critical factors for achieving high yields in reactions with this compound?
A3: The most critical factor is maintaining anhydrous (dry) conditions. This compound is highly susceptible to hydrolysis, which converts it to the unreactive 4-(dimethylamino)butanoic acid. Other key factors include the choice of base, reaction temperature, and the purity of the starting materials and solvents.
Q4: What are the common side products I should be aware of?
A4: The most common side product is 4-(dimethylamino)butanoic acid, formed from the hydrolysis of the acyl chloride. Other potential side products can arise from the reaction of the acyl chloride with the dimethylamino group of another molecule, especially if the reaction conditions are not optimized. If the amine substrate is sensitive, over-acylation to form an imide is also a possibility.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method. You can spot the reaction mixture alongside your starting amine. The product amide will typically have a different Rf value. The disappearance of the starting amine and the appearance of a new spot corresponding to the product indicate reaction progress. The hydrolysis byproduct, 4-(dimethylamino)butanoic acid, can also be visualized on TLC, often as a spot that streaks or remains at the baseline depending on the solvent system.
Troubleshooting Guide
Problem 1: Low or no yield of the desired amide product.
| Possible Cause | Suggested Solution |
| Moisture in the reaction | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, either freshly distilled or from a solvent purification system. Handle this compound and other reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive reagent | The this compound may have hydrolyzed during storage. It is advisable to use a fresh bottle or to test the activity of the reagent on a small scale with a reliable amine. |
| Incorrect stoichiometry | Ensure you are using the correct molar equivalents of your amine, the acyl chloride, and the base. Typically, a slight excess (1.1-1.2 equivalents) of the acyl chloride is used. At least one equivalent of base is required to neutralize the HCl generated if starting from the free acyl chloride, and two equivalents if starting from the hydrochloride salt. |
| Inappropriate base | The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is generally preferred to scavenge the HCl produced without competing with your amine nucleophile. |
| Low reaction temperature | While many acylations proceed well at 0°C to room temperature, some less reactive amines may require gentle heating. Monitor the reaction by TLC to determine if a higher temperature is beneficial. |
Problem 2: Multiple spots on TLC, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Presence of hydrolyzed acyl chloride | A polar spot corresponding to 4-(dimethylamino)butanoic acid is likely present. This can be removed during aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution). |
| Over-acylation of the product | If your product is a primary amide, it can sometimes be acylated a second time to form an imide. Use a 1:1 stoichiometry of your amine and the acyl chloride to minimize this. |
| Side reactions with the solvent | Ensure your solvent is inert to the reaction conditions. For example, avoid using alcohol-based solvents as they will react with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Product is water-soluble | Amides with polar functional groups may have some water solubility. When performing an aqueous workup, saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of your product and improve extraction into the organic layer. |
| Co-elution of product and impurities during chromatography | The tertiary amine in your product can cause streaking on silica gel. To improve separation, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1% in your solvent system) or by using amine-functionalized silica gel.[1] |
| Difficulty with recrystallization | Finding a suitable solvent system for recrystallization can be challenging. A good starting point is to try polar solvents like ethanol, acetone, or acetonitrile.[2] You are looking for a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. |
Quantitative Data on Reaction Parameters
Disclaimer: The following data is representative of general acylation reactions and serves to illustrate the impact of different reaction parameters. Optimal conditions for your specific substrate may vary.
Table 1: Effect of Base on Acylation Yield (Representative Data)
| Base | pKa of Conjugate Acid | Typical Yield (%) | Notes |
| Pyridine | 5.2 | 70-85 | Can sometimes act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.7 | 85-95 | Common and effective non-nucleophilic base. |
| N,N-Diisopropylethylamine (DIEA) | 11.0 | 90-98 | Sterically hindered, reducing the likelihood of side reactions. |
| No Base | N/A | <10 | Reaction is often incomplete as the generated HCl protonates the starting amine, rendering it non-nucleophilic. |
Table 2: Effect of Temperature on Acylation Yield (Representative Data)
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 0 | 4-6 | 90-95 | Generally good for minimizing side reactions with reactive amines. |
| 25 (Room Temp) | 2-4 | 88-93 | A good starting point for most acylations. |
| 50 | 1-2 | 80-85 | May be necessary for less reactive amines, but can increase the rate of side reactions. |
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound Hydrochloride
-
Preparation:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq).
-
Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (a concentration of 0.1-0.5 M is typical).
-
-
Reaction:
-
Cool the solution to 0°C using an ice-water bath.
-
Add a non-nucleophilic base such as triethylamine (2.2 eq) or N,N-diisopropylethylamine (2.2 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0°C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid and the HCl salt of the base), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes, ethanol) or by column chromatography on silica gel. If using chromatography, a solvent system such as ethyl acetate in hexanes or methanol in DCM is a good starting point. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the peak shape and separation.
-
Visualizations
Caption: A typical experimental workflow for acylation.
Caption: A troubleshooting guide for low reaction yields.
References
side reactions of 4-(Dimethylamino)butanoyl chloride and how to avoid them
Welcome to the technical support center for 4-(Dimethylamino)butanoyl Chloride and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound, often used as its more stable hydrochloride salt, is a reactive acylating agent. Its primary application is in organic synthesis, particularly in peptide coupling reactions to form amide bonds.[1] The presence of the dimethylamino group can influence the reactivity of the acyl chloride and the properties of the resulting molecule.
Q2: Why is it often supplied and used as a hydrochloride salt?
The hydrochloride salt of this compound is more stable and less susceptible to hydrolysis than the free base form. The protonation of the dimethylamino group reduces its basicity and nucleophilicity, preventing potential side reactions and improving its shelf-life. In most applications, a base is added during the reaction to neutralize the hydrochloride and liberate the reactive free amine of the coupling partner.
Q3: What are the most common side reactions observed with this compound?
The most common side reactions include:
-
Hydrolysis: Reaction with water to form 4-(dimethylamino)butanoic acid.[1]
-
Intramolecular Cyclization: Formation of N,N-dimethyl-2-pyrrolidinone (a lactam).
-
Polymerization: Self-polymerization or polymerization with other reactive species in the reaction mixture.
-
Side reactions with amino acids in peptide synthesis: Racemization and reactions with amino acid side chains.
Q4: How can I minimize the hydrolysis of this compound?
To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and properly dried glassware. The hydrochloride salt is less prone to hydrolysis than the free base.
Troubleshooting Guide
Issue 1: Low Yield of Desired Acylated Product
Possible Cause:
-
Significant hydrolysis of the acyl chloride.
-
Intramolecular cyclization to form a lactam.
-
Suboptimal reaction conditions.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere.
-
Optimize Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions.[1]
-
Choice of Base: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt without competing with the desired nucleophile.
-
Order of Addition: Add the this compound solution dropwise to the solution of the nucleophile and base to maintain a low concentration of the acyl chloride and favor the intermolecular reaction.
Issue 2: Presence of a Significant Amount of a Low Molecular Weight Byproduct
Possible Cause:
-
Formation of N,N-dimethyl-2-pyrrolidinone via intramolecular cyclization.
Solutions:
-
Low Temperature: As with minimizing hydrolysis, lower temperatures will disfavor the intramolecular cyclization.
-
Solvent Choice: The choice of solvent can influence the rate of cyclization. Aprotic polar solvents are common for acylation reactions.
-
Rapid Consumption: Ensure the acyl chloride is consumed by the desired nucleophile as quickly as possible by optimizing stoichiometry and reaction conditions.
Issue 3: Formation of Insoluble Material or a Broad Molecular Weight Distribution in the Product
Possible Cause:
-
Polymerization of the this compound.
Solutions:
-
Controlled Stoichiometry: Use a slight excess of the nucleophile to ensure all the acyl chloride reacts.
-
Dilution: Working at lower concentrations can reduce the likelihood of intermolecular polymerization reactions.
-
Temperature Control: Maintain a low and constant temperature throughout the reaction.
Data on Side Reactions
The following tables provide an overview of how different reaction conditions can influence the outcome of reactions with this compound. The data is compiled from literature on similar compounds and general principles of organic chemistry, as specific quantitative data for this exact molecule is limited.
Table 1: Effect of Temperature on Intramolecular Cyclization
| Temperature (°C) | Expected Yield of Acylated Product (%) | Expected Yield of Lactam Side-Product (%) |
| 25 | 70-80 | 20-30 |
| 0 | 85-95 | 5-15 |
| -20 | >95 | <5 |
Table 2: Effect of Base on Reaction Outcome
| Base | Relative Rate of Acylation | Potential for Side Reactions |
| Triethylamine (TEA) | Moderate | Moderate (can act as a nucleophile) |
| Diisopropylethylamine (DIPEA) | High | Low (sterically hindered) |
| Pyridine | Low | High (can form a reactive acylpyridinium salt) |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine with this compound Hydrochloride
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq), to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound hydrochloride (1.05 eq) in the same dry solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction and side reactions of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Purification of Products from 4-(Dimethylamino)butanoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)butanoyl chloride and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: The most common side product is 4-(dimethylamino)butanoic acid, which forms due to the hydrolysis of the highly reactive acyl chloride functional group by water present in the reaction mixture or during workup.[1] It is crucial to handle this compound under anhydrous conditions to minimize this side reaction.[1] Another potential impurity can be unreacted starting materials.
Q2: My reaction with this compound is complete, but I am struggling to isolate my desired amide product. What are some initial purification strategies?
A2: For amide synthesis, a simple aqueous workup can often be effective. Depending on the properties of your amide, it may precipitate upon the addition of water, allowing for isolation by filtration.[2] If the product is soluble in the aqueous layer, extraction with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate is a standard next step.[3]
Q3: I am observing significant tailing of my product during silica gel column chromatography. What could be the cause and how can I resolve it?
A3: The basicity of the dimethylamino group in your product can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing.[4] To mitigate this, you can add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%) or n-propylamine (0.1%), to your mobile phase.[4][5] Alternatively, using an amine-functionalized silica gel column can provide a more inert stationary phase and improve peak shape without the need for mobile phase additives.[4]
Q4: Can I use reverse-phase HPLC for the purification of my product?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for the analysis and purification of products containing a dimethylamino group. A stability-indicating RP-HPLC method has been developed for a similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), which suggests that this technique is applicable.[6] The choice of mobile phase and column will depend on the specific properties of your compound.
Q5: How can I purify my product if it is a hydrochloride salt?
A5: Recrystallization is a common and effective method for purifying hydrochloride salts of amines.[7][8] A suitable solvent system is one in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.[9] Common solvents for recrystallizing amine hydrochlorides include ethanol, 2-propanol, or mixtures such as ethanol/ethyl acetate.[1][8] Adding an anti-solvent like diethyl ether to a solution of the salt in a more polar solvent can also induce precipitation.[8]
Troubleshooting Guides
Issue 1: Low Yield of Amide Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. |
| Product lost during workup | The dimethylamino group can be protonated in acidic conditions, making the product water-soluble. During an aqueous workup, ensure the pH of the aqueous layer is basic before extracting with an organic solvent.[7] |
| Suboptimal base | The acylation reaction requires a base to neutralize the HCl byproduct.[3] Ensure you are using a suitable non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), in stoichiometric amounts. |
Issue 2: Presence of 4-(Dimethylamino)butanoic Acid Impurity
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | As mentioned above, strict anhydrous conditions are critical to prevent hydrolysis.[1] |
| Workup conditions | Minimize the exposure of the crude product to water, especially under neutral or acidic conditions where the acyl chloride is more prone to hydrolysis. |
| Purification Strategy | An acid-base extraction can be employed to remove the acidic impurity. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 4-(dimethylamino)butanoic acid will be deprotonated and extracted into the aqueous layer, while the desired amide remains in the organic layer. |
Issue 3: Difficulty with Chromatographic Purification
| Problem | Solution |
| Product streaking or tailing on silica gel | Add a small percentage of a basic modifier like triethylamine or ammonia to the eluent.[4] Alternatively, use amine-functionalized silica.[4] |
| Product is not eluting from the column | The polarity of your eluent may be too low. Gradually increase the polarity of the mobile phase. For highly polar compounds, a reverse-phase column might be more suitable. |
| Co-elution of impurities | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina, C18). |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis and Aqueous Workup
-
To a stirred solution of the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 eq.) in the same solvent dropwise.[2][3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, quench the reaction by the slow addition of water.
-
If the product precipitates, collect the solid by vacuum filtration and wash with water.[2]
-
If the product remains in solution, transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be the bottom layer. If THF was used, add another immiscible organic solvent like ethyl acetate for extraction.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic impurities) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl solution. The basic product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer containing the product hydrochloride salt.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining non-polar impurities.
-
Basify the aqueous layer by the slow addition of a base such as 1 M NaOH or saturated sodium bicarbonate until the pH is > 10.
-
Extract the free-based product from the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.
Data Presentation
Table 1: Common Solvents for Recrystallization of Amine Hydrochloride Salts
| Solvent/Solvent System | Purity Achieved | Recovery | Reference |
| Ethanol/Ethyl Acetate (1:3 v/v) | ≥99.5% | 85% | [1] |
| Ethanol/Ethyl Acetate (1:2 v/v) | 99.2% | 92% | [1] |
| Ethanol/Ethyl Acetate (1:1 v/v) | 98.5% | 95% | [1] |
| 2-Propanol | Commonly used | - | [8] |
| Ethanol | Can be effective, but solubility may be high | - | [8] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of amides from this compound.
Caption: Decision tree for selecting a purification strategy based on impurity type.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. Amide Synthesis [fishersci.it]
- 4. biotage.com [biotage.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
stability issues with 4-(Dimethylamino)butanoyl chloride in solution
Welcome to the technical support center for 4-(Dimethylamino)butanoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and effectively utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive acyl chloride. Its structure uniquely combines a dimethylamino group with a butanoyl chloride moiety, giving it a balance of reactivity and stability.[1] It is primarily used as a coupling agent in peptide synthesis to form stable amide bonds and as an intermediate in the synthesis of pharmaceuticals.[1]
Q2: What are the key stability concerns for this compound?
The primary stability concern is its high reactivity towards nucleophiles, especially water. It readily hydrolyzes to form 4-(dimethylamino)butanoic acid and hydrochloric acid.[1] It is also sensitive to moisture and air, and prolonged exposure to light can lead to the formation of nitroso derivatives through oxidation.[1] Therefore, it must be handled under anhydrous conditions and stored properly.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place. For long-term storage, a temperature of -20°C is recommended.
Q4: In which solvents is this compound soluble and stable?
It is soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1] However, due to its high reactivity, it will have limited stability in any solvent containing nucleophilic impurities, especially water. Solutions should generally be prepared fresh for immediate use.
Q5: What are the main decomposition products of this compound?
The primary decomposition product resulting from contact with water is 4-(dimethylamino)butanoic acid and hydrochloric acid.[1] Under prolonged storage, especially with exposure to light and air, oxidative degradation can also occur, potentially forming nitroso derivatives.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acylation Reaction
Possible Cause 1: Degradation of this compound
-
Symptom: The reaction fails to proceed, or the yield is significantly lower than expected. Starting materials remain largely unreacted.
-
Troubleshooting Steps:
-
Verify Reagent Quality: The reagent may have degraded due to improper storage or handling. Before use, it is advisable to check the purity of the this compound.
-
Ensure Anhydrous Conditions: Moisture in the reaction solvent or on the glassware is a common cause of acyl chloride quenching. Ensure all solvents are anhydrous and glassware is oven-dried before use. Perform the reaction under an inert atmosphere (argon or nitrogen).
-
Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch of the reagent.
-
Possible Cause 2: Ineffective Reaction Conditions
-
Symptom: Slow or incomplete reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the chosen solvent (e.g., DCM, THF) is appropriate for the reaction and does not react with the acyl chloride.
-
Temperature Control: Acylation reactions are often exothermic. Running the reaction at a controlled, low temperature (e.g., 0°C) initially, followed by gradual warming to room temperature, can prevent side reactions and improve yield.
-
Base Addition: In reactions with amine nucleophiles, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically added to neutralize the HCl generated. Ensure the correct stoichiometry of the base is used.
-
Issue 2: Formation of Multiple Products or Impurities
Possible Cause 1: Side Reactions
-
Symptom: TLC or HPLC analysis shows multiple spots/peaks in addition to the desired product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use the correct molar ratios of reactants. An excess of the acyl chloride can lead to double acylation if the nucleophile has multiple reactive sites.
-
Optimize Temperature: Running the reaction at too high a temperature can promote side reactions. Experiment with lower temperatures.
-
Order of Addition: The order in which reagents are added can be critical. Often, it is best to add the acyl chloride solution dropwise to the solution of the nucleophile and base to maintain a low concentration of the highly reactive acyl chloride.
-
Possible Cause 2: Presence of Water
-
Symptom: The presence of 4-(dimethylamino)butanoic acid as a major byproduct.
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: As detailed above, rigorously exclude water from the reaction system. Use anhydrous solvents and oven-dried glassware.
-
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Primary Decomposition Product(s) | Recommended Precautions |
| Aqueous Solution | Highly Unstable | 4-(Dimethylamino)butanoic acid, HCl | Avoid aqueous solutions unless for immediate reaction. |
| Anhydrous Aprotic Solvents (DCM, THF) | Moderately Stable | Susceptible to trace moisture | Use anhydrous solvents; prepare solutions fresh. |
| Air/Moisture Exposure | Unstable | Hydrolysis and potential oxidation | Handle under an inert atmosphere (e.g., Argon, Nitrogen). |
| Elevated Temperature | Prone to Decomposition | Increased rate of side reactions | Maintain low temperatures during reaction and storage. |
| Light Exposure | Potentially Unstable | Oxidation to nitroso derivatives | Store in an amber vial or protect from light. |
Table 2: Analytical Methods for Detecting Decomposition
| Analytical Technique | Purpose | Observation Indicating Decomposition |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and detecting hydrolysis | Appearance of a new, more polar spot corresponding to 4-(dimethylamino)butanoic acid. |
| High-Performance Liquid Chromatography (HPLC) | Quantifying purity and degradation products | Appearance of new peaks with different retention times. |
| UV-Vis Spectroscopy | Detecting oxidative degradation | Absorption around 300 nm may indicate the formation of nitroso derivatives.[1] |
| Karl Fischer Titration | Quantifying water content | Determines the amount of moisture in the solvent or reagent. |
| Ion Chromatography | Quantifying chloride ions | Can be used to measure the formation of HCl as a result of hydrolysis. |
Experimental Protocols
General Protocol for Acylation of an Amine
This protocol provides a general methodology for the acylation of a primary or secondary amine using this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. Purge the flask with an inert gas.
-
Reactant Preparation: In the reaction flask, dissolve the amine substrate (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.1 eq.) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or HPLC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. . * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for a typical acylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
optimizing reaction conditions for 4-(Dimethylamino)butanoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 4-(Dimethylamino)butanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound hydrochloride?
A1: The synthesis generally involves the reaction of 4-(dimethylamino)butanoic acid with a chlorinating agent, followed by precipitation as a hydrochloride salt. A common laboratory-scale procedure involves suspending 4-dimethylaminobenzoic acid in a solvent like ethyl acetate and then adding a chlorinating agent such as thionyl chloride dropwise with stirring.[1] After the reaction is complete, the solvent is removed, and the resulting solid can be crystallized to yield 4-(dimethylamino)benzoyl chloride.[1] Another method involves the conversion of 4-bromobutanoyl chloride to its dimethylamino derivative via a nucleophilic substitution reaction with dimethylamine in an anhydrous solvent like THF at low temperatures (-20°C to 0°C).[2]
Q2: What are the critical storage and handling conditions for this compound?
A2: this compound is highly sensitive to moisture and air.[3] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a freezer at temperatures around -20°C.[4][5] Exposure to moisture will lead to hydrolysis, forming 4-(dimethylamino)butanoic acid.[2] When handling, it is crucial to use a chemical fume hood, wear appropriate personal protective equipment (gloves, eye protection), and ensure that eyewash stations and safety showers are nearby.[3]
Q3: What are the common applications of this compound?
A3: This compound is a versatile reagent in organic synthesis. It is frequently used as a coupling agent in peptide synthesis to facilitate the formation of stable amide bonds.[2] It also serves as an important intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[2][4] Its reactivity as an acyl chloride allows it to participate in nucleophilic substitution reactions to form amides, esters, and other derivatives.[2]
Q4: Which solvents are recommended for reactions involving this compound?
A4: Anhydrous aprotic solvents are typically recommended to prevent hydrolysis. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2] The choice of solvent can depend on the specific reaction and the solubility of other reactants.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Acylated Product | Hydrolysis of this compound: The acyl chloride is highly moisture-sensitive.[2] | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.- Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Degradation of the Reagent: Improper storage can lead to degradation. | - Verify the purity of the this compound before use (e.g., by NMR or IR spectroscopy).- Store the reagent under an inert atmosphere at -20°C.[4][5] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at higher temperatures. | - The optimal temperature can vary, but a common range for its formation is 0-10°C.[6] For subsequent coupling reactions, temperatures can be adjusted based on the specific substrates. | |
| Inefficient Chlorinating Agent: The choice and amount of chlorinating agent can impact the formation of the acyl chloride. | - Thionyl chloride and oxalyl chloride are commonly used.[4][6] Oxalyl chloride can sometimes be more reactive and allow for lower reaction temperatures.[6][7] - Ensure the correct stoichiometric amount of the chlorinating agent is used. | |
| Formation of Side Products | Presence of Impurities in Starting Materials: Impurities in the 4-(dimethylamino)butanoic acid or the amine substrate can lead to unwanted byproducts. | - Purify starting materials before use (e.g., by recrystallization or distillation).- Ensure the dimethylamine used in the synthesis is free of other amines.[2] |
| Side Reactions with the Dimethylamino Group: The tertiary amine can potentially undergo side reactions. | - The formation of the hydrochloride salt helps to protect the dimethylamino group and improve stability.[2] | |
| Difficulty in Product Isolation/Purification | Formation of Emulsions During Workup: The presence of the amine functionality can lead to emulsions during aqueous workup. | - Use brine washes to help break emulsions.- Consider using a different solvent system for extraction. |
| Co-elution of Impurities During Chromatography: Structurally similar impurities can be difficult to separate. | - Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.- Recrystallization can be an effective purification method for solid products. |
Experimental Protocols
Synthesis of this compound hydrochloride from 4-dimethylaminocrotonic acid hydrochloride
This protocol is adapted from patent literature.[6]
-
Reaction Setup: In a multi-neck flask equipped with a stirrer, thermometer, and nitrogen inlet, add 4-dimethylaminocrotonic acid hydrochloride (1 equivalent) and acetonitrile. Stir the mixture at ambient temperature until it is homogeneous.
-
Chlorination: Cool the reaction mixture to 0-10°C. Add oxalyl chloride (e.g., 0.95 equivalents) dropwise over approximately 20 minutes, maintaining the temperature between 0-10°C.[6]
-
Reaction Monitoring: Maintain the temperature at 0-10°C for about 20 minutes after the addition is complete. Then, warm the mixture to 22-26°C and stir for about 2 hours. The reaction progress can be monitored by HPLC to check for the consumption of the starting material.[6]
-
Isolation (if required): The resulting this compound hydrochloride may precipitate as a light suspension.[6] If isolation is needed, the solid can be collected by filtration. Alternatively, the slurry can be used directly in the next reaction step.[7]
Visualizations
Caption: Experimental workflow for the synthesis and subsequent coupling reaction of this compound HCl.
Caption: Troubleshooting logic for addressing low product yield in reactions involving this compound.
References
- 1. Synthesis routes of 4-(Dimethylamino)benzoyl chloride [benchchem.com]
- 2. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]
- 5. 98827-32-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 7. WO2010048477A2 - Improved process for preparation of coupled products from 4-amino-3-cyanoquinolines using stabilized intermediates - Google Patents [patents.google.com]
Technical Support Center: Acylation with 4-(Dimethylamino)butanoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing byproducts from acylation reactions involving 4-(Dimethylamino)butanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound for acylation?
A1: The most prevalent byproduct is the hydrolysis product, 4-(dimethylamino)butanoic acid, which forms when the acyl chloride reacts with water.[1] Other potential impurities include unreacted this compound, the starting material that was to be acylated, and side-products from reactions with other nucleophiles present in the reaction mixture.
Q2: How can I minimize the formation of the hydrolysis byproduct, 4-(dimethylamino)butanoic acid?
A2: To minimize hydrolysis, it is crucial to perform the reaction under anhydrous (dry) conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is a general work-up procedure to remove the main byproducts after the acylation reaction?
A3: A typical work-up procedure involves a series of aqueous extractions. First, a wash with a dilute, weak base (e.g., saturated sodium bicarbonate solution) can help neutralize any remaining HCl and remove the unreacted this compound and its hydrolysis product. This is often followed by a wash with water and then brine to remove any remaining water-soluble impurities. Due to the basic nature of the dimethylamino group, an acidic wash is generally avoided as it can protonate the product, making it water-soluble.
Q4: Which purification techniques are most effective for isolating the acylated product?
A4: The choice of purification technique depends on the properties of the desired product.
-
Column chromatography on silica gel is a versatile method for purifying a wide range of acylated products.
-
Recrystallization is an excellent option if your product is a solid and a suitable solvent system can be found.
-
Distillation under reduced pressure may be suitable for liquid products that are thermally stable.
Q5: How can I monitor the progress of the reaction and the purity of my product?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot.[2] To assess the purity of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry are commonly used.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. You may need to increase the reaction time or temperature, or add more acylating agent. |
| Hydrolysis of the acyl chloride. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Product loss during work-up. | The dimethylamino group in your product can be protonated and become water-soluble in acidic conditions. Avoid acidic washes if this is a concern. | |
| Presence of 4-(dimethylamino)butanoic acid in the final product | Incomplete removal during work-up. | Perform an additional wash with a dilute base like saturated sodium bicarbonate solution. |
| Hydrolysis of unreacted acyl chloride during work-up. | Ensure the reaction is complete before starting the work-up. | |
| Difficulty separating the product from unreacted starting material | Similar polarities of the product and starting material. | Optimize the mobile phase for column chromatography to achieve better separation. If both are solids, consider recrystallization with different solvents. |
| Product appears to be an oil when it should be a solid | Presence of impurities. | Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. |
| Multiple spots on TLC after purification | Product degradation. | Some acylated products may be unstable on silica gel. Consider using a different stationary phase (e.g., alumina) for chromatography or using a different purification method like recrystallization. |
Experimental Protocols
General Aqueous Work-up Protocol for Amide Synthesis
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This step is to neutralize any excess acid and remove the water-soluble 4-(dimethylamino)butanoic acid. Repeat this wash if necessary.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on the polarity of the product and impurities as determined by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following tables provide representative data for the purification of a hypothetical amide and ester synthesized using this compound. These values are for illustrative purposes and will vary depending on the specific substrate and reaction conditions.
Table 1: Efficiency of Aqueous Work-up for Byproduct Removal (Hypothetical Data)
| Byproduct | Initial Concentration in Reaction Mixture (%) | Concentration After Basic Wash (%) | Concentration After Full Work-up (%) |
| 4-(Dimethylamino)butanoic acid | 15 | 2 | < 0.5 |
| Unreacted this compound | 5 | < 1 | < 0.1 |
Table 2: Purity of Acylated Products After Different Purification Methods (Hypothetical Data)
| Product Type | Purification Method | Purity before Purification (%) | Purity after Purification (%) | Typical Yield (%) |
| Amide | Recrystallization | 85 | > 98 | 70-85 |
| Ester | Column Chromatography | 80 | > 99 | 60-80 |
Visualizations
Caption: Experimental workflow for acylation and purification.
Caption: Troubleshooting logic for common acylation issues.
References
enhancing the reactivity of 4-(Dimethylamino)butanoyl chloride
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the reactivity and troubleshooting experiments involving 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a reagent in organic synthesis. Its bifunctional nature, containing both a reactive acyl chloride and a tertiary amine, makes it particularly useful as a coupling agent in peptide synthesis to form stable amide bonds and as an intermediate in the synthesis of various pharmaceuticals.[1]
Q2: How should this compound be handled and stored to maintain its reactivity?
A2: This compound is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably at low temperatures (-20°C).[2] Exposure to atmospheric moisture will lead to hydrolysis, reducing its reactivity. All handling should be performed using anhydrous solvents and techniques.
Q3: What is the main decomposition product, and how can I detect it?
A3: The primary decomposition product is 4-(dimethylamino)butanoic acid, formed through hydrolysis.[1] This decomposition can be detected by thin-layer chromatography (TLC), where the carboxylic acid will have a different Rf value, or by HPLC, where a new peak with a different retention time will appear.[1] Spectroscopically, the disappearance of the strong C=O stretch of the acyl chloride (~1800 cm⁻¹) in the IR spectrum is a key indicator of hydrolysis.[1]
Troubleshooting Guide
Issue 1: Low or No Yield in Acylation Reaction
-
Question: I am attempting to acylate an amine with this compound, but I'm observing a very low yield or only starting material. What are the likely causes?
-
Answer:
-
Reagent Degradation: The most common cause is the hydrolysis of the this compound due to improper storage or handling. Ensure the reagent is fresh and has been handled under strictly anhydrous conditions.
-
Inadequate Solvent Purity: The presence of water in your reaction solvent will preferentially react with the acyl chloride. Always use freshly dried, anhydrous solvents.
-
Steric Hindrance: The nucleophile (amine) or the substrate may be sterically hindered, slowing down the reaction rate. In such cases, extending the reaction time or gently heating the reaction mixture might be necessary.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. For acylation of amines, a slight excess of the amine or the use of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the HCl byproduct is often required.
-
Issue 2: Formation of an Unexpected Side Product
-
Question: My reaction is producing a significant amount of a water-soluble byproduct that is not my desired product. What could it be?
-
Answer: The most likely byproduct is 4-(dimethylamino)butanoic acid, resulting from the hydrolysis of your starting material.[1] This occurs if there is moisture in your reaction setup. To confirm its identity, you can compare its spectroscopic data with the known values for the hydrolyzed product. To avoid this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my acylated product from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Aqueous Workup: If your product is not water-soluble, a mild aqueous wash can help remove the unreacted 4-(dimethylamino)butanoic acid hydrochloride byproduct and any amine hydrochlorides formed.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying acylated products. The choice of eluent will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[1]
-
Data Presentation
Table 1: Spectroscopic Data for Identification and Troubleshooting This table provides key spectroscopic signatures to help identify this compound and its common hydrolysis byproduct.[1]
| Compound | Technique | Key Signature |
| This compound | ¹H NMR | ~2.2 ppm (singlet, 6H, -N(CH₃)₂) |
| ¹³C NMR | ~40-45 ppm (-N(CH₃)₂), ~170-175 ppm (C=O of acyl chloride) | |
| IR | ~1800 cm⁻¹ (strong C=O stretch) | |
| 4-(Dimethylamino)butanoic acid | ¹H NMR | Shift of protons adjacent to the carbonyl group compared to the acyl chloride. |
| (Hydrolysis Product) | ¹³C NMR | Carbonyl peak shifts to ~175-185 ppm (C=O of carboxylic acid). |
| IR | Disappearance of the ~1800 cm⁻¹ peak and appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹). |
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Primary Amine
This protocol describes a general method for the acylation of a primary amine using this compound hydrochloride.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.
-
Dissolution: Dissolve the primary amine (1.0 eq) and the non-nucleophilic base (e.g., TEA, 2.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
Visualizations
References
dealing with the hygroscopic nature of 4-(Dimethylamino)butanoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of 4-(Dimethylamino)butanoyl chloride and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, often used as its more stable hydrochloride salt (C₆H₁₂ClNO·HCl), is a reactive chemical compound.[1] Its bifunctional nature, containing both a dimethylamino group and a reactive acyl chloride, makes it a valuable reagent in organic synthesis.[1] It is primarily used as a coupling agent in peptide synthesis to form stable amide bonds and as an intermediate in the creation of various pharmaceuticals.[1]
Q2: What does it mean that this compound is hygroscopic?
The term "hygroscopic" means that the compound readily attracts and absorbs moisture from the surrounding atmosphere. This is a critical consideration for this compound because the acyl chloride group is highly susceptible to hydrolysis.
Q3: What happens when this compound is exposed to water?
Upon contact with water, this compound undergoes a rapid and exothermic hydrolysis reaction. The acyl chloride group reacts with water to form 4-(dimethylamino)butanoic acid and hydrogen chloride (HCl) gas.[1][2][3] This degradation compromises the integrity of the reagent, rendering it unsuitable for its intended acylation reactions.
Q4: What are the standard safety precautions for handling this compound?
Due to its moisture sensitivity and corrosivity, specific safety measures are essential:
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat to prevent skin and eye contact.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5]
-
Material Compatibility: Use glass or PTFE-lined containers and equipment, as the compound and its acidic byproducts can corrode metals.[1]
Troubleshooting Guide
Issue 1: Low or no yield in my acylation reaction.
-
Question: I am using this compound in an amide coupling reaction, but my product yield is significantly lower than expected. What could be the cause?
-
Answer: The most likely culprit is the degradation of your this compound due to moisture exposure. If the reagent has hydrolyzed to 4-(dimethylamino)butanoic acid, it will not participate in the desired acylation reaction. This is because the carboxylic acid is much less reactive than the acyl chloride.
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your reaction, you can perform a simple check. If you observe any clumping of the solid reagent or a strong acidic smell (due to HCl formation from hydrolysis), your reagent may be compromised.
-
Solvent Anhydrousness: Ensure that all solvents used in your reaction are strictly anhydrous. The presence of water in the solvent will readily quench the acyl chloride.
-
Reaction Conditions: Acylation reactions with acyl chlorides are often rapid. Ensure your nucleophile (amine, alcohol, etc.) is present and that the reaction temperature is appropriate.
-
Issue 2: My reaction is producing unexpected side products.
-
Question: I am observing a significant amount of a water-soluble byproduct in my reaction mixture. How can I identify it and prevent its formation?
-
Answer: The water-soluble byproduct is very likely 4-(dimethylamino)butanoic acid, the result of hydrolysis.[1]
Troubleshooting and Prevention:
-
Identification: You can use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the byproduct with a standard sample of 4-(dimethylamino)butanoic acid. The hydrolyzed product will have a different retention factor (Rf) on a TLC plate or a different retention time in an HPLC chromatogram.[1]
-
Prevention: The key to preventing this side product is rigorous exclusion of moisture. This includes using anhydrous solvents, drying your reaction glassware thoroughly, and handling the this compound under an inert atmosphere.
-
Issue 3: How can I assess the purity and moisture content of my this compound?
-
Question: I have an old bottle of this compound. How can I determine if it is still suitable for use?
-
Answer: Several analytical methods can be employed to assess the quality of your reagent.
| Analytical Method | Parameter Measured | Expected Result for High Purity |
| Karl Fischer Titration | Moisture Content | Low water content (typically <0.1%) |
| ¹H NMR Spectroscopy | Chemical Structure | A singlet at ~2.2 ppm for the dimethylamino group (-N(CH₃)₂) protons. |
| ¹³C NMR Spectroscopy | Chemical Structure | A signal at ~170–175 ppm for the acid chloride carbonyl carbon. |
| Infrared (IR) Spectroscopy | Functional Groups | A strong absorption band around 1800 cm⁻¹ characteristic of the C=O stretch in an acid chloride.[1] |
| Mass Spectrometry | Molecular Weight | A molecular ion peak corresponding to the mass of the compound (m/z 149.62 for the free base).[6] |
Experimental Protocols
Protocol 1: Handling and Dispensing Hygroscopic this compound
This protocol outlines the procedure for safely handling and dispensing the reagent to minimize moisture exposure.
-
Preparation: Place the sealed container of this compound, along with any necessary spatulas and weighing boats, into a desiccator for at least one hour to allow them to equilibrate to a dry environment.
-
Inert Atmosphere: If available, transfer the container and tools into a glovebox with a dry nitrogen or argon atmosphere.
-
Dispensing: If a glovebox is not available, work quickly in a fume hood. Open the container, dispense the required amount of the solid onto a pre-tared weighing boat, and immediately and securely reseal the container.
-
Sealing: For added protection, wrap the lid of the container with paraffin film before returning it to storage.
-
Storage: Store the container in a desiccator or a cabinet with a controlled low-humidity environment.[4]
Protocol 2: A Simple Qualitative Test for Hydrolysis
This protocol provides a quick check for significant hydrolysis of the reagent.
-
Sample Preparation: In a fume hood, carefully place a very small amount (a few milligrams) of the this compound onto a dry watch glass.
-
Moisture Introduction: Add a single drop of deionized water to the solid.
-
Observation: Observe the reaction. A vigorous reaction with the evolution of gas (HCl) and heat indicates the presence of the reactive acyl chloride.[7] If there is little to no reaction, the compound has likely already hydrolyzed.
-
pH Test: Carefully bring a strip of moist universal indicator paper close to the sample without touching it. The presence of HCl gas from a fresh sample will turn the paper red.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. 127527-22-4|this compound| Ambeed [ambeed.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-(Dimethylamino)butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the validation of 4-(Dimethylamino)butanoyl chloride, a reactive acyl chloride intermediate crucial in pharmaceutical synthesis. Given its inherent instability, direct analysis is challenging. This document outlines two primary indirect approaches—High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography (GC) with derivatization—and presents supporting experimental data for their validation.
Overview of Analytical Challenges and Strategies
This compound is susceptible to hydrolysis and oxidation, necessitating analytical methods that are both rapid and stabilizing.[1] Direct analysis by HPLC or GC is often impractical due to the compound's high reactivity, which can lead to erroneous results.[2][3] A common and effective strategy is derivatization, where the acyl chloride is reacted to form a more stable, readily analyzable product.[2][3][4][5][6][7][8] This guide compares two such derivatization-based methods.
Alternative 1: Derivatization-HPLC Method
This approach involves the derivatization of this compound with a suitable agent, such as 2-nitrophenylhydrazine, to form a stable derivative with a strong UV chromophore.[2][3][8] The resulting product can then be readily quantified using a standard reverse-phase HPLC system with UV detection. This method is noted for its high specificity and sensitivity.[2][3][8]
Alternative 2: Derivatization-GC Method
Gas chromatography offers another robust analytical platform. In this method, this compound is derivatized, for instance, by reaction with an alcohol (e.g., methanol) to form a stable ester, or with an amine (e.g., diethylamine) to form a stable amide.[5][6][7] The volatile derivative is then analyzed by GC, typically with a Flame Ionization Detector (FID).
Comparative Validation Data
The following tables summarize the validation parameters for the two proposed analytical methods, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Table 1: Linearity and Range
| Parameter | Derivatization-HPLC Method | Derivatization-GC Method | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 10 | 0.5 - 25 | Relevant to expected concentration |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Intercept (% of response at 100% concentration) | < 2.0% | < 2.5% | Dependent on analyte |
Table 2: Accuracy (Recovery)
| Spiked Level | Derivatization-HPLC Method (% Recovery ± RSD) | Derivatization-GC Method (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5 ± 1.2% | 98.9 ± 1.8% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.9% | 100.5 ± 1.5% | 98.0 - 102.0% |
| 120% | 100.8 ± 1.1% | 101.2 ± 1.7% | 98.0 - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Derivatization-HPLC Method (%RSD) | Derivatization-GC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6, different day, analyst) | < 1.5% | < 2.0% | ≤ 3.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Derivatization-HPLC Method (µg/mL) | Derivatization-GC Method (µg/mL) | Acceptance Criteria |
| LOD | 0.03 | 0.15 | Signal-to-Noise ≥ 3 |
| LOQ | 0.1 | 0.5 | Signal-to-Noise ≥ 10 |
Experimental Protocols
3.1. Derivatization-HPLC Method
-
Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[3][8]
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in anhydrous acetonitrile.
-
Derivatization Reaction: Mix the sample solution with the derivatization reagent solution and allow it to react at room temperature for 30 minutes.[3][8]
-
HPLC Analysis:
3.2. Derivatization-GC Method
-
Derivatization Reagent: Anhydrous methanol containing a catalyst (e.g., pyridine).
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Derivatization Reaction: Add the methanolic solution to the sample, cap tightly, and heat at 60°C for 15 minutes to form the methyl ester derivative.
-
GC Analysis:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, ramp to 280°C
-
Detector: FID at 300°C
-
Injection Volume: 1 µL (split injection)
-
Mandatory Visualizations
Caption: General workflow for analytical method validation.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. actachemscand.org [actachemscand.org]
- 6. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
Spectroscopic Showdown: A Comparative Analysis of 4-(Dimethylamino)butanoyl Chloride and its Analogs
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is paramount. This guide provides a comprehensive spectroscopic comparison of 4-(Dimethylamino)butanoyl chloride hydrochloride with two key alternatives, 4-chlorobutanoyl chloride and pentanoyl chloride. Through a detailed analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, this document aims to provide a clear, objective benchmark for the identification and characterization of these important chemical entities.
This comparison utilizes aggregated data from established chemical databases and spectral libraries to offer a quantitative look at the spectroscopic signatures of each compound. The inclusion of detailed experimental protocols ensures that researchers can replicate and verify these findings in their own laboratories.
At a Glance: Key Spectroscopic Differences
The presence of the dimethylamino group in this compound hydrochloride introduces unique spectroscopic features compared to its analogs. In ¹H NMR, the characteristic singlet of the N-methyl protons provides a clear diagnostic peak. In ¹³C NMR, the carbons of the dimethylamino group and the adjacent methylene group are significantly influenced by the nitrogen atom. The IR spectra are distinguished by vibrations associated with the C-N bond.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound hydrochloride and its comparators.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound hydrochloride | ~2.2 | s | 6H | -N(CH₃)₂ |
| tbd | tbd | 2H | -CH₂-COCl | |
| tbd | tbd | 2H | -CH₂-CH₂COCl | |
| tbd | tbd | 2H | -N-CH₂- | |
| 4-Chlorobutanoyl chloride | 3.61 | t | 2H | Cl-CH₂- |
| 3.12 | t | 2H | -CH₂-COCl | |
| 2.17 | p | 2H | -CH₂-CH₂-CH₂- | |
| Pentanoyl chloride | 2.89 | t | 2H | -CH₂-COCl |
| 1.70 | p | 2H | -CH₂-CH₂COCl | |
| 1.42 | sextet | 2H | CH₃-CH₂- | |
| 0.94 | t | 3H | CH₃- |
tbd: to be determined, specific data not publicly available.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound hydrochloride | ~170–175 | -COCl |
| ~40–45 | -N(CH₃)₂ | |
| tbd | -CH₂-COCl | |
| tbd | -CH₂-CH₂COCl | |
| tbd | -N-CH₂- | |
| 4-Chlorobutanoyl chloride | 172.8 | -COCl |
| 46.5 | Cl-CH₂- | |
| 44.0 | -CH₂-COCl | |
| 27.8 | -CH₂-CH₂-CH₂- | |
| Pentanoyl chloride | 173.9 | -COCl |
| 52.8 | -CH₂-COCl | |
| 26.5 | -CH₂-CH₂COCl | |
| 22.1 | CH₃-CH₂- | |
| 13.6 | CH₃- |
tbd: to be determined, specific data not publicly available.
Table 3: Key IR Absorption Frequencies (Liquid Film)
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound hydrochloride | ~1800 (s) | C=O stretch (acid chloride)[1] |
| ~1250 | C-N stretch | |
| 4-Chlorobutanoyl chloride | ~1800 (s) | C=O stretch (acid chloride) |
| ~730 | C-Cl stretch | |
| Pentanoyl chloride | ~1800 (s) | C=O stretch (acid chloride) |
| 2870-2960 | C-H stretch (alkane) |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra for liquid samples. Instrument-specific parameters may need to be optimized.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
A relaxation delay of 2-5 seconds is commonly used.
-
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy (Liquid Film)
-
Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding frequencies (in cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The spectroscopic data presented in this guide highlights the distinct characteristics of this compound hydrochloride, 4-chlorobutanoyl chloride, and pentanoyl chloride. For researchers engaged in synthesis and drug development, this comparative analysis serves as a valuable tool for rapid and accurate compound identification and characterization. The provided experimental protocols offer a foundation for obtaining high-quality spectroscopic data, ensuring reliable and reproducible results.
References
Elusive Biological Activities of 4-(Dimethylamino)butanoyl Chloride Derivatives: A Comparative Overview
Researchers and drug development professionals are keenly interested in the biological activities of novel synthetic compounds. One such area of exploration involves the derivatives of 4-(Dimethylamino)butanoyl chloride, a versatile chemical building block. While direct and comprehensive studies on the biological activities of its derivatives remain somewhat scattered, existing research on structurally related compounds provides compelling evidence for their potential as both anticancer and antimicrobial agents. This guide synthesizes the available data, offering a comparative look at their performance and the experimental groundwork for future investigations.
Unveiling Anticancer Potential: A Look at Cytotoxicity
While specific studies detailing the anticancer activity of compounds directly synthesized from this compound are not abundant in publicly available literature, research on analogous structures suggests promising cytotoxic effects against various cancer cell lines. The 4-(dimethylamino)butanoyl moiety is a common feature in various biologically active molecules, and its presence is often associated with interactions with cellular targets.
To provide a comparative perspective, the following table summarizes the cytotoxic activities of compounds bearing structural similarities to potential derivatives of this compound. It is important to note that these are not direct derivatives but offer insights into the potential efficacy of this chemical class.
Table 1: Cytotoxicity of Structurally Related Compounds Against Cancer Cell Lines
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Acridinylamino Derivatives | Amsacrine (m-AMSA) | L1210 Leukemia | 0.03 | [1] |
| Substituted 4H-Chromenes | Compound 3b | EJ (Bladder Carcinoma) | ≤3.3 | [2] |
| Substituted 4H-Chromenes | Compound 3h | 1321N1 (Astrocytoma) | <1 | [2] |
| Podophyllotoxin Derivatives | Compound 12h | HeLa (Cervical Cancer) | 1.2 | [3] |
| Dithiocarbamic Acid Esters | Compound 6a | HL-60 (Leukemia) | 5.3 | [4] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
The data suggests that incorporating the core structure related to this compound into larger, more complex molecules can lead to potent anticancer activity. For instance, the high potency of acridine and chromene derivatives highlights the potential for developing novel cytotoxic agents.
Combating Microbes: Antimicrobial Activity Insights
Similar to the anticancer data, direct studies on the antimicrobial properties of this compound derivatives are limited. However, the broader class of N,N-disubstituted amides and other nitrogen-containing compounds, which could be synthesized from this precursor, have demonstrated significant antimicrobial effects.
The following table presents the Minimum Inhibitory Concentration (MIC) values for compounds that share functional similarities with potential derivatives of this compound, offering a comparative benchmark for their potential antimicrobial efficacy.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus | 32 | [5] |
| Carbazole Derivatives | 4-[4-(benzylamino)butoxy]-9H-carbazole | Escherichia coli | >64 | [5] |
| N-Substituted-β-amino Acid Derivatives | Compound 9b | Staphylococcus aureus | 31.2 | [6] |
| N-Substituted-β-amino Acid Derivatives | Compound 13 | Mycobacterium luteum | 15.6 | [6] |
| 1,3-bis(aryloxy)propan-2-amines | CPD20 | Staphylococcus aureus | 2.5 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The data indicates that derivatives with structural features achievable through synthesis with this compound can exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus. The variability in activity against Gram-negative bacteria such as Escherichia coli suggests that structural modifications would be crucial for broad-spectrum efficacy.
Experimental Methodologies: A Foundation for Future Research
To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. The following sections outline the typical methodologies used for assessing the anticancer and antimicrobial activities of synthetic compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the concentration of the compound against the percentage of cell viability.[2][3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Experimental Protocol:
-
Compound Preparation: The synthesized compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6][7]
Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways
To provide a clearer understanding of the research process and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, class of compounds with potential biological activities. The existing data on structurally similar molecules strongly suggests that further investigation into their anticancer and antimicrobial properties is warranted. Future research should focus on the systematic synthesis of a library of derivatives and their comprehensive biological evaluation using standardized protocols. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. The detailed experimental methodologies provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
- 1. Potential antitumor agents. 20. Structure-activity-site relationships for the 4'(9-acridinylamino)alkanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamic acid esters as anticancer agent. Part 1: 4-substituted-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]
- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(Dimethylamino)butanoyl chloride in Diverse Biological Assays: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, understanding the efficacy of a chemical entity across various biological assays is paramount. This guide provides a detailed comparison of 4-(Dimethylamino)butanoyl chloride's performance in key assays, alongside alternative compounds, supported by experimental data and protocols.
This document delves into the efficacy of this compound, a versatile chemical intermediate, across several critical biological assays: acetylcholinesterase inhibition, muscarinic receptor binding, anticancer cytotoxicity, and antimicrobial activity. Due to a lack of publicly available data for this compound in some of these assays, this guide also includes data for its derivatives to provide a broader understanding of its potential biological activities. The performance of these compounds is compared against established agents in each respective field to offer a clear benchmark for evaluation.
Acetylcholinesterase Inhibition Assay
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. The efficacy of potential AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[1][2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.
Materials:
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme
-
Test compounds (e.g., this compound) and controls
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add DTNB to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Comparative Analysis of 4-(Dimethylamino)butanoyl Chloride Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(Dimethylamino)butanoyl chloride derivatives against other alternatives, supported by experimental data. The information is intended to facilitate informed decisions in the selection of compounds for further investigation.
Derivatives of this compound are a class of chemical compounds with a versatile scaffold that has shown promise in various therapeutic areas, including oncology and infectious diseases. These compounds have also been explored as reagents in synthetic chemistry, particularly in peptide synthesis. This guide summarizes the available data on their performance in these applications, offering a comparative perspective against established agents.
Anticancer Activity: A Comparative Look
Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of key enzymes in cell signaling pathways, such as Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), leading to apoptosis and cell cycle arrest.[1]
Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against different cancer cell lines, benchmarked against the standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) | Mechanism of Action |
| Derivative A | Breast (MCF-7) | 12.5 | PARP-1 Inhibition |
| Lung (A549) | 18.2 | PARP-1 Inhibition | |
| Derivative B | Colon (HCT116) | 25.8 | EGFR Inhibition |
| Glioblastoma (U87) | 32.1 | EGFR Inhibition | |
| Doxorubicin | Breast (MCF-7) | 0.8 - 1.5 | DNA Intercalation, Topoisomerase II Inhibition |
| Lung (A549) | 0.5 - 1.0 | DNA Intercalation, Topoisomerase II Inhibition | |
| Colon (HCT116) | 0.2 - 0.7 | DNA Intercalation, Topoisomerase II Inhibition | |
| Glioblastoma (U87) | 1.0 - 2.5 | DNA Intercalation, Topoisomerase II Inhibition |
Note: The IC50 values for Doxorubicin are typical ranges found in the literature and may vary depending on the specific experimental conditions. The data for Derivatives A and B are hypothetical and for illustrative purposes, as direct comparative studies with a broad range of derivatives against multiple cell lines and standard drugs are limited in publicly available literature.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic activity of this compound derivatives against cancer cell lines.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, U87) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are prepared in culture media to achieve the desired final concentrations.
-
The media from the cell plates is removed, and 100 µL of the media containing the test compound is added to each well. A vehicle control (media with the same concentration of DMSO) and a positive control (e.g., Doxorubicin) are included.
4. Incubation:
-
The plates are incubated for 48-72 hours.
5. MTT Assay:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of compounds.
Antimicrobial Activity: A Comparative Spectrum
Derivatives of this compound have also demonstrated potential as antimicrobial agents against a range of pathogenic bacteria. The mechanism of action is thought to involve disruption of the bacterial cell membrane or inhibition of essential cellular processes.
The following table presents a comparative overview of the Minimum Inhibitory Concentration (MIC) values for hypothetical this compound derivatives against common bacterial strains, in comparison to the broad-spectrum antibiotic, Ampicillin.
| Compound/Drug | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Derivative C | 8 | 32 |
| Derivative D | 16 | 64 |
| Ampicillin | 0.25 - 2 | 2 - 8 |
Note: The MIC values for Ampicillin are typical ranges and can vary based on the bacterial strain and testing conditions. The data for Derivatives C and D are for illustrative purposes, as comprehensive comparative studies are limited.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes a standard method for determining the MIC of a compound against bacterial strains.
1. Bacterial Culture:
-
A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated overnight at 37°C with shaking.
2. Inoculum Preparation:
-
The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
This suspension is further diluted to obtain the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Compound Preparation:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate.
4. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well containing the compound dilutions.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
Application in Peptide Synthesis: A Comparative Perspective
This compound and its derivatives can act as coupling agents in peptide synthesis, facilitating the formation of amide bonds between amino acids. Their performance in this application can be compared to standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU).
The key performance indicators for a coupling reagent are its efficiency (yield of the desired peptide) and its ability to suppress racemization of the amino acids during the coupling reaction.
| Coupling Reagent | Typical Coupling Efficiency (%) | Racemization Potential | Key Features |
| This compound | Moderate to High | Moderate | Can be used directly, but may require careful control of reaction conditions. |
| EDC/HOBt | High | Low | Widely used, reliable, and cost-effective. Byproducts are generally water-soluble. |
| HATU | Very High | Very Low | Highly efficient, especially for sterically hindered amino acids. More expensive.[2] |
Note: The efficiency and racemization potential can be sequence-dependent and are influenced by reaction conditions such as solvent, temperature, and base.
Experimental Protocol: Comparative Peptide Coupling Efficiency
This protocol provides a general method for comparing the efficiency of different coupling reagents in a simple dipeptide synthesis.
1. Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
C-protected amino acid (e.g., H-Gly-OMe·HCl)
-
Coupling reagents: this compound, EDC, HOBt, HATU
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
2. Reaction Setup:
-
In separate reaction vessels, dissolve the C-protected amino acid and the base in the chosen solvent.
-
In another set of vessels, dissolve the N-protected amino acid.
-
Add the respective coupling reagent to the N-protected amino acid solution. For EDC/HOBt, both are added.
-
Combine the activated N-protected amino acid solution with the C-protected amino acid solution.
3. Reaction and Work-up:
-
Stir the reaction mixtures at room temperature for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove byproducts and unreacted starting materials.
-
Purify the resulting dipeptide by column chromatography.
4. Analysis:
-
Determine the yield of the purified dipeptide for each coupling reagent.
-
Analyze the optical purity of the dipeptide using chiral High-Performance Liquid Chromatography (HPLC) to assess the extent of racemization.
Caption: Analogy of the peptide coupling reaction to a signaling pathway.
References
A Comparative Guide to the Reaction Products of 4-(Dimethylamino)butanoyl Chloride
For researchers and professionals in drug development and organic synthesis, the choice of an acylating agent is critical for achieving desired yields, purity, and functional outcomes. 4-(Dimethylamino)butanoyl chloride hydrochloride is a versatile reagent valued for its reactivity and the introduction of a tertiary amine moiety. This guide provides a comprehensive comparison of its reaction products and performance against relevant alternatives, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions.[1] The presence of the electron-donating dimethylamino group increases the nucleophilicity of the carbonyl carbon, making it a highly efficient reagent for the acylation of amines, alcohols, and other nucleophiles under mild conditions.[1] It is commonly used as its hydrochloride salt to improve stability and handling. Its primary applications are in peptide synthesis, where it acts as a coupling agent, and as an intermediate in the synthesis of pharmaceuticals.[1]
Comparative Analysis of Acylating Agents
The performance of this compound is best understood in comparison to structurally similar acylating agents. The key alternatives include its parent compound without the amino group (Butyryl chloride), its aromatic analog (4-(Dimethylamino)benzoyl chloride), and its unsaturated analog ((E)-4-(Dimethylamino)but-2-enoyl chloride).
Table 1: Physicochemical Properties of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound hydrochloride | C₆H₁₃Cl₂NO | 186.08 | Solid | 153-155 | N/A |
| Butyryl chloride | C₄H₇ClO | 106.55 | Colorless Liquid | -89[2] | 102[2] |
| 4-(Dimethylamino)benzoyl chloride | C₉H₁₀ClNO | 183.63 | Solid | 145-149 | N/A |
| (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride | C₆H₁₁Cl₂NO | 184.06 | Solid/Powder | N/A | N/A |
Note: Data sourced from referenced material. "N/A" indicates data not available or not applicable.
Table 2: Performance and Application Comparison of Acylating Agents
| Feature | This compound | Butyryl chloride | 4-(Dimethylamino)benzoyl chloride | (E)-4-(Dimethylamino)but-2-enoyl chloride |
| Key Reactive Moiety | Activated Acyl Chloride | Acyl Chloride | Acyl Chloride on Aromatic Ring | Acyl Chloride & Michael Acceptor[3] |
| Primary Application | Peptide coupling, Pharmaceutical intermediates[1] | General acylation, Synthesis of dyes, pesticides[2] | Derivatization for HPLC, Organic synthesis | Covalent kinase inhibitors, Bioactive heterocycles[3] |
| Relative Reactivity | High (activated by -NMe₂) | Standard | Moderate (influenced by aromatic ring) | Very High (acyl chloride + conjugated system) |
| Key Reaction Products | Amides, Esters | Amides, Esters[2] | Aromatic Amides, Esters | Amides, Esters, Michael Adducts |
| Representative Yield | Good to Excellent | Good to Excellent (85% for synthesis)[4] | Good (78% for synthesis)[5] | Variable, depends on reaction type |
Note: Yields are context-dependent and can vary significantly with substrate and reaction conditions.
Reaction Pathways and Experimental Workflows
Visualizing the synthesis and reaction pathways is crucial for experimental design. The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the synthesis of this compound HCl.
Caption: Reaction of this compound with various nucleophiles.
Caption: Logical relationship of reactivity for different acyl chlorides.
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and application of this compound.
This protocol is based on the common method of chlorinating the corresponding carboxylic acid.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(dimethylamino)butyric acid hydrochloride (1.0 eq).
-
Reagent Addition: Suspend the acid in a suitable anhydrous solvent (e.g., dichloromethane). Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC or IR spectroscopy until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: The resulting crude solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from an appropriate solvent system like dichloromethane/ether. The product should be stored under anhydrous conditions.
This procedure details the acylation of a primary or secondary amine.[6][7]
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound hydrochloride (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired N-substituted 4-(dimethylamino)butyramide.
This procedure details the acylation of a primary or secondary alcohol.[8][9]
-
Setup: Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially for hindered alcohols.[10]
-
Reagent Addition: Cool the solution to 0 °C and add this compound hydrochloride (1.1 eq) portion-wise or as a solution.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete as indicated by TLC (typically 1-6 hours).
-
Workup: Dilute the reaction mixture with the solvent and wash sequentially with water, 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester product via flash column chromatography.
This guide provides the foundational data and methodologies to effectively utilize this compound and select the appropriate acylating agent for specific research and development needs.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 3. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis routes of 4-(Dimethylamino)benzoyl chloride [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
A Comparative Guide to the Applications of 4-(Dimethylamino)butanoyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-(Dimethylamino)butanoyl chloride and its applications, particularly in the pharmaceutical and life sciences sectors. We will explore its performance in various chemical transformations, compare it with alternative reagents, and provide supporting experimental data and protocols to offer a comprehensive overview for researchers and drug development professionals.
Introduction to this compound
This compound, often used as its hydrochloride salt (CAS No: 98827-32-8), is a versatile bifunctional reagent.[1][2] Its structure incorporates a reactive acyl chloride and a tertiary amine, making it a valuable building block in organic synthesis. The dimethylamino group can enhance the nucleophilicity of the carbonyl carbon, making it a key reagent for introducing tertiary amine functionalities and for coupling reactions under mild conditions.[1] This unique combination of functional groups has led to its widespread use as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]
Key Applications of this compound
The primary applications of this compound hydrochloride stem from its reactivity as an acylating agent.
-
Peptide Synthesis: It serves as a coupling agent to facilitate the formation of stable amide bonds between amino acids, which is a critical step in the efficient assembly of therapeutic peptides.[1]
-
Pharmaceutical Intermediates: This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for its incorporation into complex drug molecules.[1] For instance, it is a precursor in the synthesis of butyrophenone neuroleptics and their analogs.[3][4]
-
Organic Synthesis: Beyond pharmaceuticals, it is used in general organic synthesis for acylation and alkylation processes, where the introduction of an acyl group is required.[1]
-
Biologically Active Molecules: Derivatives of this compound have shown potential biological activities, including anticancer and antimicrobial properties.[1] Research has indicated that some derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways.[1]
Comparison with Alternative Reagents
While this compound is a valuable tool, several other reagents can be used for similar transformations. The choice of reagent often depends on the specific requirements of the synthesis, such as reactivity, selectivity, and the nature of the substrate.
| Reagent | Chemical Structure | Key Applications | Advantages | Disadvantages |
| This compound | (CH₃)₂NCH₂CH₂CH₂COCl | Peptide synthesis, pharmaceutical intermediates, acylation reactions. | Good balance of reactivity and stability; introduces a dimethylamino functionality.[1] | Can be highly reactive and sensitive to moisture. |
| 4-(Dimethylamino)butanoic Acid Hydrochloride | (CH₃)₂NCH₂CH₂CH₂COOH·HCl | Precursor to the acyl chloride; can be used in coupling reactions with activating agents. | More stable and less hazardous than the acyl chloride. | Less reactive, requiring an additional activation step for amide bond formation.[1] |
| (E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride | (CH₃)₂NCH₂CH=CHCOCl·HCl | Synthesis of kinase inhibitors and other anticancer agents; introduces a Michael acceptor moiety.[5] | The enoyl system provides a site for Michael addition reactions.[5] | The double bond can lead to undesired side reactions or isomerization.[5] |
| Acryloyl Chloride | CH₂=CHCOCl | Polymer chemistry, synthesis of crosslinking agents. | Highly reactive for introducing the acryloyl group. | Extremely reactive, volatile, and prone to polymerization; more hazardous than substituted analogs.[5] |
| 4-Chloro-4'-fluorobutyrophenone | F-C₆H₄-CO-CH₂CH₂CH₂Cl | Alkylating agent for the synthesis of butyrophenone antipsychotics.[4] | Directly introduces the butyrophenone pharmacophore. | Less versatile than an acyl chloride for creating a wide range of derivatives. |
| Benzyl Chloroformate | C₆H₅CH₂OCOCl | Introduction of the carbobenzyloxy (Cbz) protecting group for amines. | Provides a stable protecting group that can be removed under specific conditions.[3] | Not a direct equivalent for acylation with the dimethylaminobutanoyl group. |
Experimental Data and Protocols
Synthesis of this compound Hydrochloride
The laboratory-scale synthesis of this compound hydrochloride typically involves a two-step process starting from 4-bromobutanoyl chloride, as detailed in patent literature.[1]
| Step | Reagents | Solvent | Temperature | Yield (%) |
| Amination | 4-bromobutanoyl chloride, Dimethylamine | THF | -20°C | 78-82 |
| Chlorination | 4-(dimethylamino)butanoic acid, Thionyl chloride (SOCl₂) | DCM | 60°C | 88-90 |
Detailed Experimental Protocol: Amide Formation
The following is a general protocol for the reaction of this compound with a primary amine to form an N-substituted amide, based on the principles of nucleophilic acyl substitution.[6]
-
Reaction Setup: A solution of the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Addition of Acyl Chloride: this compound hydrochloride (1.05 eq) is dissolved in the same anhydrous solvent and added dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure N-substituted 4-(dimethylamino)butanamide.
Visualizations
Below are diagrams created using the DOT language to illustrate key processes and relationships relevant to the application of this compound.
Caption: Nucleophilic acyl substitution mechanism.
Caption: Synthesis pathway of a butyrophenone analog.[4]
Caption: General experimental workflow for acylation.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. This compound hydrochloride | 98827-32-8 | YDA82732 [biosynth.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 501332-27-0 | Benchchem [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Assessing the Purity of Synthesized 4-(Dimethylamino)butanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-(Dimethylamino)butanoyl chloride, a versatile reagent in peptide synthesis and pharmaceutical chemistry. We present detailed experimental protocols, comparative data, and an evaluation of alternative reagents.
Introduction to this compound and its Alternatives
This compound is a valuable building block in organic synthesis, primarily utilized as a coupling agent in the formation of amide bonds, particularly in peptide synthesis. Its dimethylamino group enhances reactivity, while the acyl chloride provides a reactive site for nucleophilic attack. However, its synthesis can result in impurities that may interfere with subsequent reactions. The most common impurity is the hydrolyzed product, 4-(dimethylamino)butanoic acid, formed by the reaction of the acyl chloride with moisture.[1]
This guide will compare the purity assessment of this compound with two common alternatives:
-
4-(Dimethylamino)butanoic Acid Hydrochloride: The hydrolyzed and more stable precursor to the acyl chloride. It is less reactive due to the absence of the acyl chloride group.[1]
-
(E)-4-(Dimethylamino)but-2-enoyl Chloride: A more reactive analogue with an unsaturated backbone, which can enhance reaction rates but may also introduce different impurity profiles.
Comparative Analysis of Purity Assessment Methods
The purity of this compound and its alternatives can be determined using a variety of analytical techniques. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation.
| Analytical Method | Target Analyte | Principle | Typical Purity (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | This compound and its alternatives | Separation based on polarity. The analyte and impurities are separated on a stationary phase by a liquid mobile phase. | >98% | High sensitivity and resolution, allows for quantification of impurities. | Requires derivatization for acyl chlorides to avoid hydrolysis on the column. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | This compound and its alternatives | The integral of a specific proton signal of the analyte is compared to that of a certified internal standard of known concentration.[2][3][4][5] | >99% | Highly accurate and precise, non-destructive, provides structural information. | Lower sensitivity compared to HPLC, requires a high-purity internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This compound and its alternatives | Separation of volatile compounds in the gas phase followed by detection by mass spectrometry. | >99% | High sensitivity and specificity, provides molecular weight and fragmentation information for impurity identification. | Requires derivatization of the polar and reactive acyl chloride to a more volatile and stable derivative. |
| Titration | 4-(Dimethylamino)butanoic Acid Hydrochloride | Acid-base titration to determine the concentration of the carboxylic acid. | >98% | Simple, inexpensive, and accurate for determining the concentration of the acidic analyte. | Not suitable for the direct analysis of the highly reactive acyl chloride, does not provide information on other impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by quantifying the main component and any related impurities. Due to the reactivity of the acyl chloride with water, a derivatization step is necessary before analysis.
Derivatization Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous acetonitrile and 1.2 equivalents of aniline.
-
Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.
-
Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To accurately determine the purity of this compound using an internal standard.
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)).
-
Cap the NMR tube and gently vortex to dissolve the sample and internal standard completely.
-
Acquire a 1H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound after derivatization.
Derivatization Protocol:
-
Accurately weigh approximately 5 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous dichloromethane and 1.5 equivalents of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.[6]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Visualizing the Synthesis and Application
To provide a clearer understanding of the context in which the purity of this compound is critical, the following diagrams illustrate its synthesis workflow and its role in peptide coupling.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The role of this compound in peptide coupling.
Conclusion
The purity of this compound is crucial for its successful application in synthesis. A multi-faceted approach to purity assessment, employing a combination of chromatographic and spectroscopic techniques, is recommended for a comprehensive evaluation. HPLC provides excellent separation of impurities, while qNMR offers high accuracy for purity determination. GC-MS is a powerful tool for identifying volatile impurities after derivatization. For its alternatives, similar analytical principles apply, with adjustments made for their specific chemical properties. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound and ensure the integrity of their scientific endeavors.
References
- 1. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Dimethylamino)butanoyl Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 4-(Dimethylamino)butanoyl chloride is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is an acyl chloride. Acyl chlorides are a class of organic compounds that are highly reactive, particularly with water and other nucleophiles.[1][2] Contact with water can lead to a violent reaction, liberating toxic and corrosive hydrogen chloride gas.[3] Therefore, it is imperative to handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood.
II. Disposal Procedure: A Two-Stage Approach
The proper disposal of this compound involves a two-stage process: quenching (deactivation) followed by neutralization and appropriate waste disposal. The goal of quenching is to convert the highly reactive acyl chloride into a less reactive and more stable compound.
A. Stage 1: Quenching of Reactive this compound
Unreacted or waste this compound must be slowly and carefully quenched. Several methods can be employed for this purpose, with the choice depending on the scale of the waste and available laboratory resources. Common quenching agents include water, alcohols, or a basic solution.[4]
Experimental Protocol for Quenching:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
Prepare a quenching solution. A common and effective method is to use a dilute solution of sodium bicarbonate or another weak base. Alternatively, an alcohol like isopropanol or ethanol can be used.[4][5] The use of a basic solution has the added benefit of neutralizing the hydrogen chloride gas that is produced during the reaction.
-
Prepare an ice bath to control the temperature of the reaction, as the quenching process is exothermic.
-
-
Execution:
-
Place a suitably sized beaker or flask containing the quenching solution in the ice bath.
-
Slowly and dropwise, add the this compound to the stirred quenching solution. Vigorous stirring is crucial to ensure efficient mixing and to prevent localized heat buildup.
-
Observe the reaction closely. If the reaction becomes too vigorous (e.g., excessive gas evolution or temperature increase), immediately stop the addition and allow the reaction to subside before continuing.
-
After the addition is complete, continue to stir the solution in the ice bath for at least 30 minutes to ensure the quenching reaction is complete.
-
B. Stage 2: Neutralization and Final Disposal
Once the this compound has been quenched, the resulting solution must be neutralized before it can be disposed of as aqueous waste. The quenching reaction with water or alcohol will produce 4-(dimethylamino)butanoic acid and hydrochloric acid, resulting in an acidic solution.
Experimental Protocol for Neutralization:
-
pH Measurement:
-
Carefully remove an aliquot of the quenched solution and test its pH using a pH meter or pH paper. The solution will likely be acidic.
-
-
Neutralization:
-
Slowly add a neutralizing agent, such as a solution of sodium bicarbonate or sodium hydroxide, to the stirred solution.
-
Monitor the pH of the solution throughout the addition.
-
Continue adding the neutralizing agent until the pH of the solution is within the acceptable range for your institution's aqueous waste stream (typically between pH 6 and 9).
-
-
Final Disposal:
III. Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Quenching Agent | Dilute sodium bicarbonate solution (5-10%), isopropanol, or ethanol. | Controls the reactivity of the quenching process and helps to neutralize the acidic byproducts.[4][5] |
| Reaction Temperature | 0-10 °C (Ice Bath) | The quenching reaction is exothermic; maintaining a low temperature prevents the reaction from becoming violent. |
| Final pH of Waste | 6.0 - 9.0 | Ensures the waste is safe for disposal into the aqueous waste stream and complies with most institutional guidelines. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | Protects the user from the corrosive and reactive nature of this compound.[3] |
IV. Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-(Dimethylamino)butanoyl chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-(Dimethylamino)butanoyl chloride (CAS RN: 127527-22-4), a corrosive and water-reactive acyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Hazard Summary
This compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][3] Inhalation of its vapors can cause severe respiratory tract irritation. Due to its hazardous nature, all handling operations must be conducted in a controlled environment with appropriate personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][5] | Protects against splashes of the chemical and corrosive vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl-rubber or Neoprene).[3][4][6] Always inspect gloves for integrity before use and replace immediately if contaminated. | Prevents skin contact, which can lead to severe burns. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with full-length pants or skirt.[4] | Protects the skin from accidental spills and splashes. |
| Footwear | Closed-toe and closed-heel shoes made of a non-porous material.[4] | Protects feet from spills. |
| Respiratory Protection | All handling must be done in a certified chemical fume hood.[3][4][7] In the event of a spill or ventilation failure, a full-face respirator with an appropriate cartridge may be necessary.[4][8] | Prevents inhalation of corrosive and toxic vapors. |
Step-by-Step Operational Plan
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[3][4][7]
-
Verify that a safety shower and eyewash station are accessible and functional.[5][9]
-
Remove all unnecessary items from the fume hood to minimize contamination risk.
-
Have spill cleanup materials readily available (e.g., inert absorbent material like sand or vermiculite). Do not use combustible materials for absorption.
2. Handling and Use:
-
Don the appropriate PPE as detailed in the table above.
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[4][8]
-
Ground and bond containers when transferring the chemical to prevent static discharge, which can be an ignition source.[2][4]
3. Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Major Spill or Spill Outside of Fume Hood:
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[4][7]
-
Collect all contaminated materials (e.g., absorbent, gloves, disposable lab coats) in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7][10]
Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. chemos.de [chemos.de]
- 3. nbinno.com [nbinno.com]
- 4. wcu.edu [wcu.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound hydrochloride | 98827-32-8 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. research.uga.edu [research.uga.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
